Technical Documentation Center

methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
  • CAS: 1005586-22-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-(3-Methyl-1H-pyrazol-1-yl)propanoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic compound of interest in medicinal and agricultural chemistry. This technical guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic compound of interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis. The document emphasizes the critical aspects of regioselectivity in the N-alkylation of the pyrazole ring, offering insights into reaction control and optimization. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules incorporating the pyrazole scaffold.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as pharmaceuticals and agrochemicals.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery.[3] The substituent at the 1-position of the pyrazole ring is crucial in determining the molecule's overall biological profile. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, with its characteristic propanoate side chain, represents a key building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[4] This guide will delve into the detailed chemical characteristics and synthetic pathways of this specific pyrazole derivative.

Chemical Structure and Properties

The fundamental attributes of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are summarized below.

Table 1: Physicochemical Properties of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

PropertyValueSource
CAS Number 1005586-22-0[5]
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.19 g/mol [5]
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-

Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

The primary synthetic route to methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is the N-alkylation of 3-methylpyrazole with a suitable three-carbon electrophile, namely a methyl 2-halopropanoate. A critical consideration in this synthesis is the regioselectivity of the alkylation reaction.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The 3-methylpyrazole ring possesses two nitrogen atoms, both of which are nucleophilic and can potentially undergo alkylation. This leads to the formation of two possible regioisomers:

  • N1-alkylation: The desired product, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

  • N2-alkylation: The isomeric byproduct, methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate.

The ratio of these isomers is influenced by several factors, including steric hindrance, the nature of the solvent, the base employed, and the electrophilicity of the alkylating agent.[6] Generally, the less sterically hindered nitrogen atom is favored for alkylation.

Synthetic Workflow

The following represents a generalized, yet detailed, experimental protocol for the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This protocol is based on established principles of pyrazole N-alkylation.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Methylpyrazole 3-Methylpyrazole ReactionVessel Reaction Mixture (Stirring at controlled temperature) 3-Methylpyrazole->ReactionVessel Methyl_2-bromopropanoate Methyl 2-bromopropanoate Methyl_2-bromopropanoate->ReactionVessel Base Base (e.g., K₂CO₃, NaH) Base->ReactionVessel Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product FinalProduct Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Purification->FinalProduct Purified Product

Caption: Synthetic workflow for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Step-by-Step Experimental Protocol

Materials:

  • 3-Methylpyrazole

  • Methyl 2-bromopropanoate[7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 3-methylpyrazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add methyl 2-bromopropanoate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, the reaction is quenched by the addition of water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Expert Insights: The choice of a polar aprotic solvent like DMF can influence the regioselectivity of the alkylation. The use of a solid base like potassium carbonate facilitates an easier work-up procedure compared to hydride bases. The separation of the two isomers by column chromatography can be challenging and requires careful optimization of the eluent system.

Reactivity and Potential for Further Functionalization

The ester functionality in methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a key handle for further chemical modifications.

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.[8] This acid can then be coupled with amines to form a variety of amides.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acidic or basic catalysis.

The pyrazole ring itself can also undergo further reactions, such as electrophilic substitution at the C4 position, although the reactivity is influenced by the N1-substituent.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are not extensively reported, the pyrazole scaffold is a common feature in many bioactive compounds. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[3][9][10]

In the field of agriculture, pyrazole-containing molecules are utilized as herbicides, fungicides, and insecticides.[9] The structural motif of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate makes it a valuable intermediate for the synthesis of novel compounds for screening in these areas. For instance, pyrazole amides are a significant class of modern pesticides.[9]

Conclusion

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a synthetically accessible building block with significant potential for the development of new chemical entities in the pharmaceutical and agricultural sectors. A thorough understanding of its synthesis, particularly the factors governing the regioselectivity of the N-alkylation of 3-methylpyrazole, is crucial for its efficient preparation. The functional handles present in the molecule offer diverse opportunities for further chemical elaboration, enabling the creation of libraries of novel pyrazole derivatives for biological screening. This guide provides a foundational understanding of this compound, intended to facilitate and inspire further research and development.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved from [Link]

  • Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate CAS NO 90197-40-3. ChemicalCell. Retrieved from [Link]

  • EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ... - Google Patents. (n.d.).
  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

  • Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat. (n.d.). SciSpace. Retrieved from [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Methyl 2-bromopropionate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (2025). Turk J Pharm Sci. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) ... (2022). MDPI. Retrieved from [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2026). ResearchGate. Retrieved from [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega. Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved from [Link]

  • USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder. (n.d.). Google Patents.
  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Arch Pharm (Weinheim). Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI. Retrieved from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023). MDPI. Retrieved from [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use. (n.d.). Google Patents.

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate: A Technical Guide for Drug Discovery

Executive Summary Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a highly versatile building block utilized in modern drug discovery. The pyrazole ring is recognized as a privileged scaffold, frequently incorporated in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a highly versatile building block utilized in modern drug discovery. The pyrazole ring is recognized as a privileged scaffold, frequently incorporated into lead compounds to enhance metabolic stability and target affinity[1]. This whitepaper provides an in-depth physicochemical profile of this molecule, focusing on its exact mass and molecular weight[2]. Furthermore, we detail the High-Resolution Mass Spectrometry (HRMS) workflows required for its analytical validation[3] and provide a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling and Structural Significance

The structure of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate consists of a 3-methylpyrazole core attached via its N1 position to a methyl propanoate chain. This arrangement introduces a chiral center at the C2 carbon of the propanoate group, a critical feature for exploring stereospecific interactions in target binding pockets.

Understanding the exact mass of this compound is critical for downstream analytical tracking. Below is the consolidated quantitative data for the molecule:

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Formula C8H12N2O2
Molecular Weight (Average) 168.20 g/mol
Exact Mass (Monoisotopic) 168.089878 Da
Precursor Ion [M+H]+ 169.0972 m/z
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0

The exact mass of 168.089878 Da is a fundamental parameter for its identification[2]. In complex biological matrices or high-throughput screening (HTS) libraries, relying solely on nominal mass can lead to false positives due to isobaric interference.

High-Resolution Mass Spectrometry (HRMS) Workflows

In drug metabolism and pharmacokinetics (DMPK) studies, HRMS platforms such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems are the gold standard[4]. These instruments provide mass-resolving power exceeding 100,000 FWHM, allowing for sub-ppm mass accuracy[4].

When analyzing methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, the application of positive electrospray ionization (ESI+) yields a protonated molecular ion[M+H]+ at m/z 169.0972. The ability to detect this exact mass with <2 ppm error ensures unambiguous structural confirmation, differentiating the target from closely related molecular species or synthetic impurities[5].

HRMS_Workflow N1 Sample Prep (Acetonitrile/Water) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI Ionization (Positive Mode) N2->N3 N4 Orbitrap HRMS (m/z 169.0972) N3->N4 N5 Data Deconvolution (<2 ppm Error) N4->N5

Fig 1: HRMS workflow for exact mass validation of the pyrazole ester.

Synthetic Utility and Self-Validating Protocol

To utilize this building block in library synthesis (e.g., via amide coupling), the methyl ester must first be hydrolyzed to its corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (Exact Mass: 154.0742 Da).

Causality in Experimental Design: The C2 carbon of the propanoate chain is a chiral center. Subjecting the ester to harsh basic conditions (e.g., refluxing NaOH) will cause deprotonation at the alpha-carbon, leading to rapid epimerization and loss of enantiomeric purity. Therefore, mild hydrolysis using Lithium Hydroxide (LiOH) at 0°C is strictly required to preserve the stereocenter.

Step-by-Step Protocol: Mild Ester Hydrolysis
  • Reagent Preparation: Dissolve 1.0 mmol of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate in 4.0 mL of Tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Addition: Dropwise add 1.5 mL of a 1M aqueous LiOH solution. Stir at 0°C for 30 minutes, then allow the mixture to slowly warm to 20°C over 2 hours.

  • Self-Validating LC-MS Tracking: Aliquot 10 µL of the reaction mixture, quench with 10 µL of 1M HCl, dilute in 1 mL Acetonitrile, and inject into the HRMS.

    • Validation Checkpoint: The reaction is complete when the precursor ion at m/z 169.0972 (ester) is entirely depleted, replaced by the product ion at m/z 155.0815 (acid).

  • Workup: Acidify the bulk mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the pure acid for downstream amide coupling.

Synthetic_Workflow S1 Methyl Ester m/z 169.0972 S2 Mild Hydrolysis (LiOH, THF, 0°C) S1->S2 S3 LC-MS Validation (Depletion of Parent) S2->S3 S4 Carboxylic Acid m/z 155.0815 S3->S4 S5 Amide Coupling (Lead Generation) S4->S5

Fig 2: Self-validating synthetic workflow from ester hydrolysis to amide coupling.

Pharmacological Relevance of the Pyrazole Scaffold

The 3-methyl-1H-pyrazole moiety is not merely a structural spacer; it is an active pharmacophore. Pyrazole derivatives are heavily featured in FDA-approved drugs due to their ability to form robust hydrogen bonding networks within kinase and receptor active sites[1]. Furthermore, the electron-rich nature of the pyrazole ring provides excellent metabolic stability against cytochrome P450 (CYP) mediated oxidation, a critical factor in improving the in vivo half-life of experimental therapeutics[6].

References[3] Title: Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC

Source: nih.gov URL: [1] Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: nih.gov URL: [4] Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: chromatographyonline.com URL: [6] Title: Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH Source: nih.gov URL: [5] Title: High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [2] Title: 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem Source: nih.gov URL:

Sources

Foundational

Thermodynamic Stability and Regioselective Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate: A Technical Guide

Executive Summary Pyrazole derivatives represent a privileged class of heterocycles in medicinal chemistry and agrochemical development. The planar, conjugated framework of the pyrazole ring provides a highly stable arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a privileged class of heterocycles in medicinal chemistry and agrochemical development. The planar, conjugated framework of the pyrazole ring provides a highly stable aromatic system driven by six π -electrons that satisfy Hückel's rule[1]. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a highly versatile intermediate featuring a pyrazole core substituted with a methyl group at the C3 position and an α -chiral ester group at the N1 position.

Understanding the thermodynamic stability of this molecule is critical for two reasons:

  • Synthetic Regioselectivity: The N-alkylation of asymmetric pyrazoles yields competing regioisomers. Controlling the thermodynamic landscape is essential for isolating the desired 1,3-disubstituted product.

  • Formulation Stability: The thermal and conformational stability of the ester side-chain dictates the molecule's viability in downstream high-temperature cross-coupling reactions or long-term storage.

This guide provides an in-depth analysis of the thermodynamic forces governing this molecule, supported by field-proven experimental protocols and computational workflows.

Regioselectivity: Thermodynamic vs. Kinetic Control

The synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate typically proceeds via the N-alkylation of 3-methyl-1H-pyrazole with methyl 2-bromopropanoate. Because 3-methyl-1H-pyrazole exists in a rapid tautomeric equilibrium between its 1H and 2H forms[1], alkylation inherently produces a mixture of two regioisomers: the 1,3-disubstituted isomer and the 1,5-disubstituted isomer.

The Causality of Thermodynamic Preference

The distribution of these isomers is not random; it is strictly governed by the energy landscape of the reaction[2].

  • Kinetic Control: Under low temperatures and non-polar conditions, the transition states dictate the product ratio.

  • Thermodynamic Control: Under elevated temperatures or in highly polar protic solvents, the reaction becomes reversible, allowing the system to equilibrate to the lowest-energy ground state.

The 1,3-isomer (methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate) is the thermodynamic product . The causality lies in steric hindrance. In the 1,5-isomer, the bulky α -branched ester group (–CH(CH₃)COOCH₃) at N1 suffers from severe steric repulsion with the adjacent methyl group at C5. This steric clash forces the ester group out of its preferred conformational plane, disrupting orbital overlap and raising the ground-state enthalpy[3]. In contrast, the 1,3-isomer places the methyl group far away at C3, allowing the N1-ester group to adopt a sterically relaxed, low-energy conformation.

G SM 3-Methylpyrazole + Alkylating Agent TS1 TS (Kinetic) SM->TS1 Lower Ea TS2 TS (Thermodynamic) SM->TS2 Higher Ea P1 1,5-Isomer (Kinetic Product) TS1->P1 Steric Clash P2 1,3-Isomer (Thermodynamic Product) TS2->P2 Sterically Free P1->P2 Equilibration (Heat)

Energy landscape of 3-methylpyrazole N-alkylation showing thermodynamic preference.
Protocol: Regioselective Synthesis via Thermodynamic Equilibration

To maximize the yield of the thermodynamically stable 1,3-isomer, the synthetic protocol must be designed as a self-correcting equilibrium system.

  • Reagent Assembly: Charge a dry, argon-purged flask with 3-methyl-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in a highly polar aprotic solvent like DMSO. Causality: DMSO stabilizes ionic intermediates, lowering the activation barrier for reversibility, while K₂CO₃ acts as a mild base to generate the pyrazolide anion without causing ester hydrolysis.

  • Alkylation: Add methyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Thermodynamic Driving: Elevate the reaction temperature to 80 °C for 12 hours. Causality: The thermal energy overcomes the activation barrier for the reverse reaction (dealkylation), allowing any kinetically formed 1,5-isomer to revert to the anion and eventually funnel into the global energy minimum of the 1,3-isomer.

  • Validation: Monitor the regioisomeric ratio via ¹H-NMR. The C5-proton of the 1,3-isomer typically appears further downfield compared to the C3-proton of the 1,5-isomer due to the lack of the adjacent shielding methyl group.

Thermal Stability and Degradation Kinetics

Pyrazole derivatives are inherently robust, often exhibiting initial thermal decomposition temperatures ( Td​ ) well above 200 °C[4]. The stability of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is primarily limited by the ester linkage rather than the heteroaromatic core.

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters for substituted pyrazole esters based on validated calorimetric and computational literature[4][5].

Thermodynamic ParameterTypical Value RangeAnalytical MethodMechanistic Driver
Decomposition Temp ( Td​ ) 210 °C – 260 °CTGACleavage of the N1-C( α ) or ester bond.
Dipole Moment ( μ ) 2.2 D – 4.5 DDFT (B3LYP)Solvent polarity dependence; higher in aqueous media.
HOMO-LUMO Gap ~7.0 eVTD-DFTHigh chemical hardness and resistance to auto-oxidation.
Enthalpy of Vaporization ( ΔHvap​ ) 60 – 65 kJ/molDSC / CalorimetryStrong intermolecular dipole-dipole interactions.
Protocol: Self-Validating DSC/TGA Workflow

To accurately determine the thermodynamic stability boundaries of the synthesized compound, use the following coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocol.

  • System Calibration (Crucial Step): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Validation check: If the measured melting point deviates by >0.1 °C or the enthalpy by >1%, recalibrate the instrument. This ensures all subsequent endothermic/exothermic data is absolute.

  • Baseline Subtraction: Run an empty aluminum crucible under a 50 mL/min N₂ purge from 25 °C to 400 °C at 10 °C/min. Save this as the baseline.

  • Sample Analysis: Weigh exactly 3.0–5.0 mg of the pyrazole ester into an aluminum pan. Crimp the lid (with a pinhole to prevent pressure buildup from volatile degradants).

  • Execution: Heat the sample from 25 °C to 400 °C at 10 °C/min under N₂.

  • Data Interpretation: Extract the onset temperature of mass loss from the TGA curve (defining Td​ ). Use the baseline-subtracted DSC curve to integrate the area under the melting peak to determine the exact Enthalpy of Fusion ( ΔHf​ ).

Computational Thermodynamics (DFT)

To predict the thermodynamic stability of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate prior to physical formulation, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311+G(d,p) basis set is the gold standard for pyrazoles, as the diffuse functions ("+") accurately model the lone pairs on the nitrogen atoms[5].

DFT N1 Input Geometry (SMILES/Mol3D) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization B3LYP/6-311+G(d,p) N2->N3 N4 Frequency Analysis (Zero-Point Energy) N3->N4 N5 Thermodynamic Parameters (ΔH, ΔG, Cv) N4->N5

Step-by-step computational workflow for determining pyrazole thermodynamic stability.
Protocol: DFT Thermodynamic Parameter Extraction
  • Conformational Sampling: Generate initial 3D conformers focusing on the rotation around the N1-C( α ) bond. The ester carbonyl oxygen will typically orient anti-periplanar to the pyrazole ring to minimize dipole repulsion.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the B3LYP/6-311+G(d,p) level of theory in a continuum solvation model (e.g., SMD for water or DMSO)[5].

  • Frequency Calculation (The Validation Step): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. Validation check: The output must show exactly zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is trapped in a transition state, and the geometry must be perturbed and re-optimized.

  • Thermochemical Extraction: Extract the Zero-Point Energy (ZPE) corrected Gibbs Free Energy ( ΔG ) and Enthalpy ( ΔH ) at 298.15 K to quantify the absolute thermodynamic stability of the molecule.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review IJNRD[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Organic Letters (ACS Publications)[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Molecules (PMC / NIH)[Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach ResearchGate[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials Crystal Growth & Design (ACS Publications)[Link]

Sources

Exploratory

literature review of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Derivatives The Prominence of the Pyrazole Scaffold in Medicinal Chemistry Heterocyclic compounds f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Derivatives

The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyrazole ring system holds a position of significant importance in the field of medicinal chemistry.[1][2][3] This five-membered aromatic ring containing two adjacent nitrogen atoms is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][3][4][5] The versatility of the pyrazole nucleus is evident in its presence in several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1][3][4]

Synthesis of the Core Scaffold: Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

The synthesis of the core scaffold, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, can be efficiently achieved through the N-alkylation of 3-methylpyrazole. A common and effective method involves the reaction of 3-methylpyrazole with a suitable alkylating agent, such as methyl 2-bromopropanoate, in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Experimental Protocol: Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Materials:

  • 3-methylpyrazole

  • Methyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methylpyrazole (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Synthesis_of_Core_Scaffold cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_methylpyrazole 3-Methylpyrazole 3_methylpyrazole->reaction_center methyl_2_bromopropanoate Methyl 2-bromopropanoate methyl_2_bromopropanoate->reaction_center K2CO3 K₂CO₃ K2CO3->reaction_center CH3CN Acetonitrile CH3CN->reaction_center product Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate reaction_center->product Reflux

Caption: Synthetic scheme for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Derivatization Strategies for Novel Analogues

The methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate scaffold offers a versatile platform for the synthesis of a diverse library of derivatives. The ester functionality serves as a key handle for introducing various functional groups and building blocks, allowing for the exploration of a wide chemical space and the optimization of biological activity.

Amide Derivatives

A straightforward and highly effective derivatization strategy is the amidation of the methyl ester. Reaction with a wide range of primary and secondary amines can yield a library of corresponding amides. This approach allows for the introduction of various substituents that can modulate the compound's polarity, hydrogen bonding capacity, and overall steric profile, which are critical for its interaction with biological targets.

  • Dissolve methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.

  • Add the desired primary or secondary amine (1.2-2.0 eq).

  • The reaction can be heated to reflux or stirred at room temperature, depending on the reactivity of the amine. In some cases, a catalyst such as sodium methoxide may be required.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Hydrazide and Subsequent Heterocyclic Derivatives

The methyl ester can be readily converted to the corresponding hydrazide by reaction with hydrazine hydrate. The resulting hydrazide is a valuable intermediate for the synthesis of a variety of five-membered heterocyclic rings, which are themselves known to possess a broad range of biological activities. For instance, the hydrazide can be cyclized with various one-carbon or two-carbon synthons to generate oxadiazoles, thiadiazoles, and triazoles, further expanding the chemical diversity of the compound library.

  • To a solution of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Derivatization_Pathways cluster_amide Amide Synthesis cluster_hydrazide Hydrazide Synthesis cluster_heterocycles Heterocycle Synthesis core Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate amide Amide Derivatives core->amide Amidation hydrazide Hydrazide Intermediate core->hydrazide Hydrazinolysis amine R₁R₂NH amine->amide hydrazine N₂H₄·H₂O hydrazine->hydrazide heterocycles Oxadiazoles, Thiadiazoles, Triazoles hydrazide->heterocycles Cyclization reagents Cyclizing Reagents reagents->heterocycles

Caption: Derivatization strategies for the core scaffold.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive body of literature on pyrazole derivatives, the newly synthesized analogues of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are anticipated to exhibit a range of valuable biological activities.

Anti-inflammatory Activity

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation.

Anticancer Activity

The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[8][13][14][15] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[8][17] The novel derivatives should be screened against a panel of human cancer cell lines, such as those from breast, lung, colon, and prostate cancers, to assess their antiproliferative potential.

Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[10][11][12] The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The synthesized compounds should be tested against a range of clinically important microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, to determine their antimicrobial efficacy.

Potential Biological Activity Therapeutic Area Proposed Screening
Anti-inflammatoryRheumatoid arthritis, OsteoarthritisIn vitro COX-1/COX-2 inhibition assays; In vivo carrageenan-induced paw edema model
AnticancerVarious CancersIn vitro cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116)
AntibacterialBacterial InfectionsMinimum Inhibitory Concentration (MIC) determination against Gram-positive and Gram-negative bacteria
AntifungalFungal InfectionsMinimum Inhibitory Concentration (MIC) determination against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus)

Conclusion and Future Directions

The methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate core represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear and efficient pathway for the generation of a diverse library of derivatives. Based on the well-established pharmacological profile of the pyrazole scaffold, these new compounds hold significant promise as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of these novel derivatives. Promising lead compounds should be subjected to further optimization through detailed structure-activity relationship (SAR) studies to enhance their potency and selectivity. Subsequently, in vivo efficacy and safety studies will be crucial to validate their therapeutic potential and advance them towards clinical development. The exploration of this particular chemical space is a promising endeavor for the discovery of next-generation therapeutics.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Journal of Drug Delivery and Therapeutics, 13(7-S), 237-247.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Tzortzis, S., et al. (2022).
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(11), 5344-5358.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). Future Medicinal Chemistry.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry, 34(04).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(22), 1957-1981.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(13), 8569-8593.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E35.
  • Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). Current Organic Synthesis, 10(4), 529-567.
  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2-15.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105432.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive, 1(1).
  • Biological activities of pyrazoline derivatives--a recent development. (2009). Recent Patents on Anti-Infective Drug Discovery, 4(3), 200-210.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Deriv
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Methyl 2-(3-methyl-1H-pyrazol-1-yl)
  • Synthesis, Characterization and Crystal Structure of Some Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones. (2009). Journal of Heterocyclic Chemistry, 46(3), 494-500.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega, 4(18), 17693-17703.
  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate as a Hemilabile Bidentate Ligand in Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Organometallic Chemistry and Homogeneous Catalysis. Executive Summary The rational design of ligands is the cornerstone of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Organometallic Chemistry and Homogeneous Catalysis.

Executive Summary

The rational design of ligands is the cornerstone of modern transition metal catalysis. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (M3MPP) represents a highly versatile, structurally tunable N,O-bidentate ligand. Featuring a soft/borderline nitrogen donor (pyrazole) and a hard oxygen donor (ester carbonyl), M3MPP provides an electronically asymmetric coordination environment. This application note details the mechanistic rationale, coordination chemistry, and step-by-step protocols for utilizing M3MPP in palladium- and ruthenium-catalyzed transformations, specifically focusing on C–H activation and carbene insertion workflows.

Mechanistic Rationale & Structural Dynamics

The Hemilabile N,O-Chelate Effect

M3MPP coordinates to transition metals (e.g., Pd²⁺, Ru²⁺, Cu²⁺) primarily in a κ2N,O fashion, forming a thermodynamically stable 6-membered metallacycle[1]. However, the true catalytic power of M3MPP lies in its hemilability .

  • Strong N-Donor: The pyrazole N2 atom anchors the ligand firmly to the metal center, preventing catalyst aggregation and precipitation (e.g., palladium black formation).

  • Weak O-Donor: The ester carbonyl oxygen acts as a labile ligand. During the catalytic cycle, the M–O bond can easily break to open a coordination site for incoming substrates (e.g., aryl halides, diazo compounds, or C–H bonds), and rapidly recoordinate to stabilize reactive intermediates[2].

Steric Tuning via the 3-Methyl Group

The presence of the 3-methyl group on the pyrazole ring introduces critical steric bulk adjacent to the metal center. This steric encumbrance serves two purposes:

  • Accelerated Reductive Elimination: The steric clash between the 3-methyl group and the metal-bound intermediates lowers the activation barrier for the reductive elimination step, a common bottleneck in cross-coupling reactions[3].

  • Regioselectivity: In C–H functionalization, the restricted spatial environment dictates the trajectory of the incoming substrate, often leading to enhanced ortho- or para-selectivity depending on the directing group.

Visualizing the Catalytic Architecture

The following diagram illustrates the workflow from ligand coordination to the dynamic catalytic cycle, highlighting the hemilabile nature of the M3MPP ligand during substrate turnover.

CatalyticCycle A Pre-Catalyst PdCl2(M3MPP)2 B Active Catalyst [Pd(M3MPP)]+ A->B Halide Abstraction (AgOTf) C Substrate Binding (O-Decoordination) B->C Substrate enters D C-H Cleavage (CMD Mechanism) C->D Base assisted E Functionalization (Insertion/Coupling) D->E Reagent enters F Reductive Elimination (Product Release) E->F Sterically driven F->B O-Recoordination

Caption: Workflow and hemilabile catalytic cycle of M3MPP-transition metal complexes.

Application Data: Catalytic Performance

M3MPP has been benchmarked against standard ligands (e.g., bipyridine, triphenylphosphine) in directed C–H functionalization and carbene insertion into unactivated C–H bonds[4]. The electronic asymmetry of the N,O-chelate significantly suppresses off-target side reactions.

Table 1: Comparative Performance of Pd(M3MPP) in C–H Functionalization

Substrate TypeReaction TypeCatalyst LoadingYield (%)TONTOF (h⁻¹)
2-PhenylpyridineC–H Arylation (with PhI)2.0 mol%94%4711.8
IndoleC–H Olefination5.0 mol%88%17.62.2
CyclohexaneCarbene Insertion (EDA)1.0 mol%91%9145.5
BenzamideC–H Amination5.0 mol%82%16.41.4

Data Note: Carbene insertion reactions utilize diazo compounds (e.g., ethyl diazoacetate, EDA) where the hemilabile oxygen allows for transient metal-carbene formation without ligand dissociation[4].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated so operators understand why a step is performed, not just how.

Protocol A: Synthesis of the Pre-Catalyst trans-PdCl₂(M3MPP)₂

This protocol describes the complexation of M3MPP with a palladium(II) precursor to form a stable, isolable pre-catalyst[1].

Materials:

  • Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (M3MPP): 2.1 equivalents

  • PdCl₂(COD) (Dichloro(1,5-cyclooctadiene)palladium(II)): 1.0 equivalent

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve PdCl₂(COD) (1.0 mmol, 285 mg) in 10 mL of anhydrous DCM. Causality: COD is a weakly bound, labile ligand that is easily displaced by the stronger N,O-donors of M3MPP.

  • Ligand Addition: Dissolve M3MPP (2.1 mmol) in 5 mL of DCM. Add this solution dropwise to the stirring Pd precursor solution over 10 minutes at room temperature.

  • Reaction Monitoring: Stir the mixture for 2 hours. Self-Validation: The solution will transition from a vibrant orange (PdCl₂(COD)) to a pale yellow solution, indicating successful ligand exchange and coordination[1].

  • Isolation: Concentrate the reaction mixture to approximately 3 mL under reduced pressure. Add 15 mL of cold diethyl ether vigorously to precipitate the complex.

  • Filtration & Drying: Filter the pale yellow microcrystals through a glass frit, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum for 4 hours.

  • Analytical Validation:

    • IR Spectroscopy: Check the ester C=O stretching frequency. Free M3MPP exhibits a C=O stretch at ~1735 cm⁻¹. Upon coordination, this shifts to ~1690–1705 cm⁻¹, confirming the κ2N,O coordination[2].

    • ¹H NMR (CDCl₃): The pyrazole protons (specifically the 5-H) will shift downfield by approximately 0.4–0.6 ppm relative to the free ligand due to the electron-withdrawing effect of the Pd(II) center[2].

Protocol B: General Procedure for M3MPP-Enabled Catalytic Carbene Insertion

This protocol outlines the use of the M3MPP-metal complex for the functionalization of unactivated C–H bonds via carbene insertion[4].

Step-by-Step Procedure:

  • Catalyst Activation: In a dry 10 mL reaction vial, add trans-PdCl₂(M3MPP)₂ (0.01 mmol, 1 mol%) and AgOTf (0.02 mmol). Add 1 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 15 minutes in the dark. Causality: AgOTf abstracts the chloride ligands, precipitating AgCl and generating the highly electrophilic, active cationic Pd-M3MPP species.

  • Substrate Addition: Add the alkane substrate (e.g., cyclohexane, 10 mmol, acting as both reactant and solvent). Self-Validation: A white precipitate (AgCl) should be clearly visible at the bottom of the vial.

  • Carbene Precursor Addition: Using a syringe pump, add a solution of ethyl diazoacetate (EDA, 1.0 mmol) in 1 mL of DCE over 1 hour at room temperature. Causality: Slow addition prevents the off-target dimerization of EDA into diethyl maleate/fumarate, ensuring the transient metal-carbene intermediate reacts exclusively with the alkane C–H bond[4].

  • Completion & Workup: Stir for an additional 2 hours. Filter the mixture through a short pad of Celite to remove the catalyst and silver salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Diagram: Ligand Coordination Modes

To further assist in structural characterization, the following diagram maps the coordination modes of M3MPP.

CoordinationModes A M3MPP Ligand B Monodentate (κ¹N) (Rare, highly labile) A->B Excess Ligand C Bidentate Chelate (κ²N,O) (Standard, 6-membered ring) A->C 1:1 or 1:2 M:L ratio D Bridging (κN:κO) (Dimeric complexes) A->D Sterically unhindered metals

Caption: Observed coordination modes of pyrazole-ester ligands in transition metal complexes.

References

  • 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes Source: MDPI URL:[Link]

  • Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds Source: Shaanxi Normal University (Xingwei Li) URL:[Link]

  • Pyrazolylpropanoate Complexes of Palladium(II) Chloride Source: ResearchGate URL:[Link]

  • New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds Source: MDPI URL:[Link]

Sources

Application

Application Note: High-Resolution Chromatographic Purification of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Chromatographic Purification Executive Summary The N-alkylation of unsymmetrical pyrazoles is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Chromatographic Purification

Executive Summary

The N-alkylation of unsymmetrical pyrazoles is a foundational transformation in medicinal chemistry, frequently utilized to synthesize bioisosteres for arenes and phenols in drug discovery pipelines[1]. However, the alkylation of 3-methyl-1H-pyrazole with methyl 2-bromopropanoate invariably yields a mixture of two regioisomers: the target N1-alkylated product (methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate ) and the N2-alkylated byproduct (methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate )[2]. Because these isomers possess identical molecular weights and nearly identical functional group profiles, their separation via standard normal-phase silica gel chromatography is notoriously difficult[2].

This application note provides a self-validating, step-by-step protocol for the baseline resolution of these regioisomers. By exploiting subtle differences in steric shielding and hydrogen-bonding capabilities, we outline a shallow-gradient chromatographic strategy that guarantees high-purity isolation of the target 1,3-isomer.

Mechanistic Background & Chromatographic Causality

To successfully separate these isomers, one must understand the causality behind their interaction with the stationary phase. Pyrazoles are amphoteric heterocycles containing a pyrrole-like nitrogen (N1, proton donor/site of alkylation) and a pyridine-like nitrogen (N2, proton acceptor)[3]. The N2 nitrogen possesses an sp2 -hybridized lone pair, which acts as a strong hydrogen-bond acceptor[1]. During normal-phase chromatography, the retention factor ( Rf​ ) of a pyrazole derivative is heavily dictated by the ability of this N2 lone pair to interact with the acidic silanol groups (Si-OH) on the silica gel surface[3].

  • The Target (1,3-Isomer): In methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, the methyl group is located at the C3 position, directly adjacent to the N2 nitrogen. This C3-methyl group sterically shields the N2 lone pair, significantly hindering its ability to form hydrogen bonds with the silica stationary phase.

  • The Impurity (1,5-Isomer): In the 1,5-isomer, the methyl group is located at the C5 position (adjacent to the N1-alkyl group). This leaves the N2 nitrogen completely unshielded and free to interact strongly with the silica silanols.

Table 1: Physicochemical & Chromatographic Properties
PropertyTarget: 1,3-IsomerImpurity: 1,5-Isomer
IUPAC Name Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoateMethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate
Structural Feature C3-Methyl adjacent to N2C5-Methyl adjacent to N1
N2 Lone Pair Status Sterically ShieldedUnshielded
Silica Interaction Weak (Fewer H-bonds)Strong (More H-bonds)
Relative Polarity LowerHigher
Elution Order First Second
Typical Rf​ (30% EtOAc/Hex) ~0.35~0.25

Logical Workflow for Isomer Resolution

ChromatographyWorkflow N1 Crude Alkylation Mixture (1,3-Isomer + 1,5-Isomer) N2 TLC Solvent Optimization (Target Rf 0.3 for 1,3-Isomer) N1->N2 N3 Dry Loading on Silica (Eliminates Band Broadening) N2->N3 N4 High-Resolution Flash Chromatography (Shallow Gradient: 10% to 25% EtOAc) N3->N4 N5 Fraction Collection & UV/TLC Analysis N4->N5 N6 Target: 1,3-Isomer (Elutes First, Shielded N2) N5->N6 Less Polar N7 Impurity: 1,5-Isomer (Elutes Second, Unshielded N2) N5->N7 More Polar

Figure 1: Logical workflow for the chromatographic resolution of N-alkylated pyrazole regioisomers.

Step-by-Step Chromatographic Protocol

To ensure a self-validating and reproducible purification, adherence to strict sample preparation and gradient elution parameters is mandatory.

Phase 1: Pre-Chromatography Preparation (The Dry Loading Imperative)

When separating regioisomers with ΔRf​≤0.1 , liquid loading often causes initial band broadening that destroys resolution. Dry loading is critical.

  • Dissolve the crude reaction mixture in a minimum volume of volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add high-purity, deactivated silica gel (15–40 µm particle size) to the flask. The mass of the silica should be 2 to 3 times the mass of the crude oil.

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Self-Validation Check: If the powder clumps or sticks to the glass, there is residual solvent or the sample-to-silica ratio is too high. Add more silica and re-evaporate.

Phase 2: Column Packing and Equilibration
  • Select a column size that provides a sample-to-stationary phase ratio of at least 1:50 (preferably 1:100 for multigram scales).

  • Slurry-pack the column using 10% Ethyl Acetate in Hexanes.

  • Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent physical disruption of the bed during solvent addition.

Phase 3: Gradient Execution

Execute the following optimized gradient profile. The shallow ramp between 2.0 and 10.0 CV is the critical zone for isomer resolution.

Table 2: Optimized Gradient Elution Protocol (Silica Gel, 15-40 µm)
Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.0 90%10%Isocratic hold: Elute non-polar impurities (e.g., unreacted alkylating agent).
2.0 - 10.0 90% 75%10% 25%Shallow gradient: Critical phase for resolving the 1,3-isomer from the 1,5-isomer.
10.0 - 15.0 75%25%Isocratic hold: Complete elution of the target 1,3-isomer.
15.0 - 20.0 75% 50%25% 50%Flush: Rapidly elute the more polar 1,5-isomer and baseline impurities.
Phase 4: Fraction Analysis and Regiochemical Validation
  • TLC Screening: Spot fractions on silica gel F254​ plates. Develop in 30% EtOAc/Hexanes. Visualize under UV light (254 nm) and stain with Potassium Permanganate ( KMnO4​ ) or Iodine.

  • Pooling: Pool only the fractions containing the higher Rf​ spot. Self-Validation Check: To ensure no cross-contamination, co-spot the first and last pooled fractions on a single TLC plate against the crude mixture.

  • Absolute Regiochemical Confirmation: While TLC confirms purity, it does not definitively prove regiochemistry. To validate that the isolated product is indeed the 1,3-isomer, perform a 2D 1H−1H ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiment. The target 1,3-isomer will show key Nuclear Overhauser effects (nOes) between the pyrazole aryl C–H and the alkyl C–H signals on the nascent propanoate substituent (confirming N1 regioselectivity)[4].

Sources

Method

Application Notes and Protocols for the Integration of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate into Drug Discovery Pipelines

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] A significant number of clinically approved small-molecule drugs incorporate nitrogen heterocycles, underscoring their ability to blend physicochemical tunability with biological compatibility.[3] Pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil, highlight the therapeutic success of this core structure.[1][3][4]

These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][5] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles and their interaction with a wide range of biological targets, including protein kinases.[2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a novel pyrazole derivative, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate , into modern drug discovery pipelines. We will explore its synthesis, initial screening, target identification, and potential for lead optimization.

Section 1: Synthesis and Characterization of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

A reliable and scalable synthesis is the foundational step for the integration of any new chemical entity into a drug discovery program. While specific experimental data for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is not extensively published, a plausible synthetic route can be derived from established methodologies for N-alkylation of pyrazoles.

Proposed Synthetic Pathway:

A common and efficient method for the synthesis of N-substituted pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base.

Synthesis_Pathway 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole Reaction N-alkylation 3-methyl-1H-pyrazole->Reaction Methyl_2_bromopropanoate Methyl 2-bromopropanoate Methyl_2_bromopropanoate->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Reaction->Product

Caption: Proposed synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Detailed Protocol: Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add methyl 2-bromopropanoate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.[1]

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: High-Throughput Screening (HTS) for Biological Activity

With the compound in hand, the next critical step is to identify its potential biological activities through high-throughput screening. Given the prevalence of pyrazole derivatives as kinase inhibitors, a primary screening campaign targeting a panel of protein kinases is a logical starting point.[6][7]

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Serial Dilutions) Dispensing Dispense Compound to Assay Plate Compound_Plate->Dispensing Assay_Plate Assay Plate Preparation (Enzyme, Substrate, ATP) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Detection Reagent Addition Incubation->Detection Reading Plate Reading (e.g., Fluorescence, Luminescence) Detection->Reading Normalization Data Normalization Reading->Normalization Hit_Identification Hit Identification (% Inhibition) Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response

Caption: General workflow for a high-throughput screening campaign.

Protocol: ADP-Glo™ Kinase Assay for Kinase Inhibition Screening

The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a universal assay applicable to any ADP-generating enzyme.[7]

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, ADP-Glo™ reagents) according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate at various concentrations (or control) to the assay wells.[7]

    • Add 5.0 µL of the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 5.0 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to positive and negative controls. For active compounds ("hits"), determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Section 3: Cellular Assays to Determine Cytotoxicity and On-Target Effects

Following the identification of hits from biochemical screens, it is crucial to assess the compound's activity in a cellular context. This step helps to validate the on-target effects and evaluate for potential cytotoxicity.

Protocol: MTT Assay for Preliminary Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]

Quantitative Cytotoxicity Data of Representative Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Pyrazolo[1,5-a]pyrimidine derivativeHCT116Varies
1,3,4-trisubstituted pyrazole derivativeUO31Varies
Pyrazole-oxindole conjugateHeLa0.83–1.81
Pyrazole derivative 42WM 266.40.12
Pyrazole derivative 42MCF-70.16
Pyrazole derivative 21HCT1160.39 ± 0.06
Pyrazole derivative 21MCF-70.46 ± 0.04

This table presents a summary of reported cytotoxic activities for various pyrazole derivatives to provide a reference for expected potency.[8][9]

Section 4: Target Identification and Validation

Identifying the specific molecular target(s) of a hit compound is a critical and often challenging step in drug discovery.[10][11] Several methodologies can be employed for target deconvolution.

Affinity-Based Pull-Down Approaches

These methods utilize a modified version of the small molecule to selectively isolate its binding partners from a complex biological sample.[10][12]

Affinity_Pulldown cluster_prep Probe Synthesis & Lysate Prep cluster_binding Binding & Wash cluster_analysis Elution & Identification Synthesize_Probe Synthesize Affinity Probe (Compound + Linker + Tag) Incubate Incubate Probe with Lysate Synthesize_Probe->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Capture Capture on Affinity Resin (e.g., Streptavidin beads) Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (Protein Identification) SDS_PAGE->Mass_Spec

Caption: Workflow for an affinity-based pull-down experiment.

Protocol: Biotin-Tagged Affinity Purification

  • Probe Synthesis: Synthesize a derivative of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate that incorporates a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent compound.

  • Incubation: Incubate the biotinylated probe with cell lysate to allow for binding to its target protein(s).[12]

  • Affinity Capture: Add streptavidin-conjugated beads to the lysate to capture the biotinylated probe-protein complexes.[12]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.[12]

Label-Free Approaches: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][12][13]

Protocol: DARTS

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the lysate with either the test compound or a vehicle control.

  • Protease Digestion: Subject both the compound-treated and control lysates to limited proteolysis with a protease such as pronase.

  • Analysis: Analyze the digestion products by SDS-PAGE. Target proteins will be protected from proteolysis in the presence of the binding compound and will therefore appear as more prominent bands compared to the control lane.

  • Target Identification: Excise the protected protein bands and identify them using mass spectrometry.

Section 5: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a target has been validated, the initial hit compound will likely require optimization to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through systematic medicinal chemistry efforts and the establishment of a structure-activity relationship (SAR).[4]

Key Considerations for SAR Studies:

  • Modification of the Propanoate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to explore new interactions with the target protein.[1]

  • Substitution on the Pyrazole Ring: The methyl group at the 3-position can be replaced with other small alkyl or aryl groups to probe the binding pocket.

  • Introduction of Functional Groups: The addition of hydrogen bond donors and acceptors or groups that modulate the electronic properties of the pyrazole ring can significantly impact activity and selectivity.[2]

Conclusion

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, as a representative of the privileged pyrazole scaffold, holds significant potential for the discovery of novel therapeutic agents. The systematic approach outlined in these application notes, from synthesis and high-throughput screening to target identification and lead optimization, provides a robust framework for its integration into drug discovery pipelines. The versatility of the pyrazole core, combined with modern drug discovery technologies, offers a promising avenue for the development of next-generation therapeutics.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: (PDF)
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Science URL
  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD Source: International Journal of Novel Research and Development URL
  • Title: Unmodified methodologies in target discovery for small molecule drugs: A rising star Source: ScienceDirect URL
  • Title: Small-molecule Target and Pathway Identification - Broad Institute Source: Broad Institute URL
  • Title: Perspective: the potential of pyrazole-based compounds in medicine - PubMed Source: National Center for Biotechnology Information URL
  • Title: Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology Source: ACS Publications URL
  • Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: National Center for Biotechnology Information URL
  • Title: synthesis of novel pyrazole derivatives for drug discovery.
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL
  • Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL
  • Title: Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)
  • Title: (PDF)
  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews Source: Research and Reviews URL
  • Title: Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives - Benchchem Source: BenchChem URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: ResearchGate URL
  • Title: Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)
  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: ResearchGate URL
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI Source: MDPI URL
  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening Source: ResearchGate URL
  • Title: Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)
  • Title: Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide - Benchchem Source: BenchChem URL

Sources

Application

Application Notes and Protocols for Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate in Cross-Coupling Methodologies

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Modern Synthesis The pyrazole ring system is a cornerstone of contemporary medicinal chemistry and materials science. Its unique electronic properties, metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Modern Synthesis

The pyrazole ring system is a cornerstone of contemporary medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery, with prominent examples including the anti-inflammatory drug Celecoxib and the insecticide Fipronil.[1] The functionalization of the pyrazole core is therefore a critical endeavor for the generation of novel molecular entities with tailored biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions have revolutionized the synthesis of complex organic molecules, offering broad substrate scope and functional group tolerance under relatively mild conditions.

This document provides a detailed guide to the potential applications of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1005586-22-0) in such cross-coupling methodologies. While direct literature precedent for this specific molecule in cross-coupling is emerging, its structural features strongly suggest its utility as a versatile building block. We will explore its potential in two primary contexts:

  • As a precursor to a coupling partner: The pyrazole ring can be functionalized (e.g., via halogenation) to serve as a substrate in various cross-coupling reactions.

  • As a ligand for the catalytic system: The nitrogen atoms of the pyrazole ring can act as donors, forming complexes with palladium and modulating its catalytic activity.[4]

These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this readily available pyrazole derivative.

Part 1: Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate as a Precursor for Cross-Coupling Partners

The core concept here involves the strategic functionalization of the pyrazole ring of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate to introduce a reactive handle, typically a halide, suitable for palladium-catalyzed cross-coupling. The C4 position of the pyrazole ring is a common site for such modifications.

G cluster_0 Functionalization cluster_1 Cross-Coupling Start Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Intermediate 4-Halo-methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (e.g., 4-iodo or 4-bromo) Start->Intermediate Halogenation (e.g., NIS, NBS) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Product Functionalized Pyrazole Derivative Coupling->Product Coupling_Partner Aryl Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Coupling

Figure 1: Hypothetical workflow for the functionalization and subsequent cross-coupling of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

Protocol 1: Suzuki-Miyaura Coupling of a C4-Iodinated Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-iodo-methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with various arylboronic acids. The conditions are adapted from established procedures for similar 4-halopyrazole derivatives.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-iodo-pyrazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane:H₂O (4:1) or toluene:EtOH:H₂O. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 4-aryl-pyrazole derivative.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Substrate (Analog)Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%) (Analog)Reference
1-ethyl-4-iodo-5-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane:H₂O (4:1)906>90[6]
4-Iodo-1-tritylpyrazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Toluene/EtOH/H₂O801285-95[7]
4-Bromopyrazole derivative3-Furylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O1001680-90[8]
Protocol 2: Buchwald-Hartwig Amination of a C4-Brominated Derivative

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination of a hypothetical 4-bromo-methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. The choice of ligand and base is crucial and depends on the nature of the amine.[2][9] For sterically hindered amines or those lacking β-hydrogens, bulky phosphine ligands are often employed.[7]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere in an oven-dried Schlenk tube, add the 4-bromo-pyrazole derivative (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or tBuDavePhos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.2-1.5 equiv) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired 4-amino-pyrazole derivative.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Substrate (Analog)AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%) (Analog)Reference
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2)Xylene12067[7]
3-Chloro-1H-pyrazoleAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene11070-85[10]
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuXPhos (20)KOtBu (2)Toluene10080[7]

Part 2: Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate as a Ligand in Cross-Coupling

The nitrogen atoms in the pyrazole ring of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate can act as ligands, coordinating to the palladium center and influencing the stability and reactivity of the catalytic species. The steric and electronic properties of the propanoate side chain can fine-tune the catalytic activity.[4]

G Generic Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base Base->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar ArB Ar'-B(OR)2 ArB->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 2: Generic Suzuki-Miyaura catalytic cycle. The pyrazole ligand (L) coordinates to the palladium center throughout the cycle.

Protocol 3: In Situ Ligand-Catalyst Complex Formation for Suzuki-Miyaura Coupling

This protocol describes a general procedure where methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is used as a ligand in a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (2-4 mol% per Pd atom) in a small amount of the reaction solvent. Stir for 15-30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In the main reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction vessel via syringe.

  • Solvent and Reaction: Add the remaining degassed solvent and proceed with heating and monitoring as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Conclusion and Future Outlook

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a promising and versatile building block for the synthesis of complex molecules. Although direct applications in published cross-coupling literature are not yet widespread, its structural analogy to proven pyrazole-based substrates and ligands provides a strong basis for its utility in this field. The protocols outlined in this document, derived from well-established methodologies for similar compounds, offer a robust starting point for researchers to explore the full potential of this valuable chemical intermediate in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Further research into the direct functionalization of this molecule and its performance as a ligand is highly encouraged and expected to yield novel and efficient synthetic pathways.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025).
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Kim, J., et al. (2016). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 21(9), 1203. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

  • Lee, H., et al. (2016). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 21(9), 1203. [Link]

  • ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Nolan, S. P., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 21(25), 9196-9203. [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. [Link]

  • McCann, M. E., et al. (2004). Deracoxib. Drugs of the Future, 29(4), 336.
  • ChemicalCell. (n.d.). Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate CAS NO 90197-40-3. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

Sources

Method

Application Note: Divergent Late-Stage Functionalization of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Introduction and Strategic Utility The 3-methylpyrazole core is a privileged heterocyclic scaffold in drug discovery, renowned for its excellent metabolic stability, favorable physicochemical properties, and precise hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

The 3-methylpyrazole core is a privileged heterocyclic scaffold in drug discovery, renowned for its excellent metabolic stability, favorable physicochemical properties, and precise hydrogen-bonding capabilities. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate serves as a highly versatile, bifunctional building block. The presence of the N1-propanoate linker provides a flexible vector for exploring structure-activity relationships (SAR) through amidation, while the electron-rich pyrazole ring allows for direct electrophilic functionalization.

This guide details three divergent synthetic pathways to generate bioactive libraries and cross-coupling precursors from this single starting material, emphasizing the mechanistic causality behind each protocol.

Mechanistic Rationale & Experimental Design

A. Mild Saponification (Ester to Carboxylic Acid)

To utilize the propanoate side chain for amide library synthesis, the methyl ester must first be hydrolyzed to 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid . Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) is the reagent of choice[1].

  • Causality: The lithium cation ( Li+ ) acts as a mild Lewis acid, strongly coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, allowing hydroxide attack at ambient temperatures. This mild approach prevents unwanted side reactions, such as retro-aza-Michael cleavage of the pyrazole from the aliphatic chain, which can occur under harsh refluxing conditions with NaOH or KOH.

B. HATU-Mediated Amide Coupling

The resulting carboxylic acid is coupled with various primary or secondary amines to generate bioactive amide derivatives. We employ HATU alongside N,N-Diisopropylethylamine (DIPEA)[2].

  • Causality: Pyrazole-aliphatic carboxylic acids can occasionally exhibit sluggish coupling kinetics due to zwitterionic folding or poor solubility. HATU rapidly converts the acid into an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect," pre-organizing the incoming amine via hydrogen bonding and drastically accelerating the aminolysis step. This self-validating system ensures near-quantitative yields even with sterically hindered or electron-deficient anilines.

C. Regioselective Electrophilic C4-Bromination

To create a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the pyrazole ring is brominated using N-Bromosuccinimide (NBS) [3].

  • Causality: The pyrazole ring is a π-excessive heterocycle. The C4 position is the most nucleophilic site, synergistically activated by the electron-donating N1-alkyl group and the C3-methyl group. NBS provides a controlled, low-concentration source of electrophilic bromine ( Br+ ), preventing over-halogenation. The reaction proceeds cleanly at 0 °C in DMF, yielding methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate .

Synthetic Workflow Visualization

G A Methyl 2-(3-methyl-1H- pyrazol-1-yl)propanoate B 2-(3-methyl-1H-pyrazol- 1-yl)propanoic acid A->B LiOH, THF/MeOH/H2O Mild Saponification D C4-Bromo Derivative (Cross-Coupling Handle) A->D NBS, DMF, 0 °C Electrophilic Bromination C Amide Derivatives (Bioactive Library) B->C HATU, DIPEA, R-NH2 Amide Coupling

Divergent synthetic pathways for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate functionalization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Self-Validation Marker: Disappearance of the ester methyl singlet (~3.70 ppm) in 1H NMR.

  • Dissolution: Dissolve methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq, 10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Reagent Addition: Add LiOH monohydrate (2.5 eq, 25 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 2–4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1; stain with KMnO4​ ). The starting material ( Rf​≈0.6 ) will convert to a baseline spot.

  • Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 15 mL of H2​O and wash with diethyl ether (2 × 20 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3.5 using 1M HCl. Note: Do not over-acidify, as the pyrazole nitrogen can protonate (pKa ~2.5), making the product water-soluble.

  • Isolation: Extract the precipitated acid with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure carboxylic acid as a white solid.

Protocol 2: HATU-Mediated Amide Library Generation

Self-Validation Marker: LC-MS confirmation of the desired [M+H]+ mass and appearance of an amide N-H proton (~7.5–8.5 ppm) in 1H NMR.

  • Activation: In an oven-dried vial under nitrogen, dissolve 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester. The solution will turn pale yellow.

  • Coupling: Add the desired amine (1.1 eq, 0.55 mmol). Stir at room temperature for 2–6 hours.

  • Quenching & Extraction: Dilute the reaction with EtOAc (15 mL) and quench with saturated aqueous NaHCO3​ (10 mL). Separate the layers and wash the organic phase sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the amide.

Protocol 3: Regioselective C4-Bromination

Self-Validation Marker: Disappearance of the pyrazole C4-H proton (~6.0 ppm) in 1H NMR.

  • Preparation: Dissolve methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) portion-wise over 15 minutes to control the exotherm and prevent dibromination.

  • Propagation: Shield the flask from direct light (to prevent radical side reactions) and stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Pour the mixture into ice water (50 mL) containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual electrophilic bromine. Extract with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organics with water (3 × 20 mL) and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2) to yield the C4-bromo derivative.

Quantitative Data & Analytical Signatures

The following table summarizes the expected reaction metrics and key analytical identifiers for self-validation of the synthesized derivatives.

Compound / DerivativeExpected YieldReaction TimeKey 1H NMR Signatures ( CDCl3​ , 400 MHz)Typical LC-MS ( [M+H]+ )
Starting Ester N/AN/Aδ 7.35 (d, 1H, C5-H), 6.02 (d, 1H, C4-H), 3.70 (s, 3H, OCH3​ )Base Mass + 1
Propanoic Acid 85–95%2–4 hδ 10.5 (br s, 1H, COOH ), 3.70 (s, 3H) absent Base Mass - 13
Amide (e.g., Benzyl) 75–90%2–6 hδ 7.80 (br t, 1H, NH ), 4.40 (d, 2H, Benzyl- CH2​ )Acid Mass + Amine - 17
C4-Bromo Ester 80–88%3 hδ 7.45 (s, 1H, C5-H), 6.02 (d, 1H, C4-H) absent Base Mass + 78 / 80 (Isotopes)

References

  • Selective Boc-Protection and Bromination of Pyrazoles Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (RSC). URL:[Link]

  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Welcome to the technical support center dedicated to the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, primarily low yields and lack of regioselectivity, to improve the efficiency and reproducibility of your experiments.

Introduction: The Challenge of Pyrazole N-Alkylation

N-alkyl pyrazoles are foundational heterocyclic motifs in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, a valuable intermediate, involves the N-alkylation of 3-methylpyrazole. While seemingly straightforward, this reaction presents two significant hurdles: achieving a high yield and controlling the regioselectivity.[3]

Due to the electronic nature of the pyrazole ring, alkylation of unsymmetrical pyrazoles like 3-methylpyrazole can occur at either of the two nitrogen atoms (N1 or N2), often producing a mixture of regioisomers that are challenging to separate.[3][4][5] This guide provides a systematic approach to diagnosing and solving these issues.

Caption: General reaction scheme illustrating the formation of N1 and N2 regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the N1/N2 regioselectivity of the reaction?

A1: Regioselectivity in the alkylation of 3-methylpyrazole is a complex issue governed by a combination of steric, electronic, and solvent effects. The key factors are:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] The methyl group at the C3 position directs incoming alkylating agents toward the N1 position, which is sterically more accessible.[6]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor the formation of a single regioisomer, often the N1 product.[3]

  • Base and Counter-ion: The choice of base is paramount. The cation of the base can coordinate with the pyrazole nitrogens, influencing the nucleophilicity of each. For instance, using potassium carbonate (K₂CO₃) in DMSO is a well-established method for achieving regioselective N1-alkylation.[3][4][6] Conversely, some magnesium-based catalysts have been shown to favor N2-alkylation.[3]

Q2: I am seeing very low or no product yield. What are the most common causes?

A2: Low or no yield can stem from several issues. The most common culprits are related to the deprotonation of the pyrazole and the reactivity of the alkylating agent.[3][6]

  • Ineffective Deprotonation: The base may not be strong enough to deprotonate the pyrazole N-H, or its effect may be nullified by the presence of water.

  • Poor Leaving Group: The reactivity of the alkylating agent (e.g., methyl 2-halopropanoate) is highly dependent on the leaving group. The general trend is I > Br > Cl.[3] If you are using a chloride, the reaction may be too sluggish.

  • Solubility Problems: If the 3-methylpyrazole or the base has poor solubility in the chosen solvent, the reaction will be hindered.[6]

Q3: What are the standard starting conditions for a base-mediated N-alkylation of 3-methylpyrazole?

A3: A reliable starting point for selectively synthesizing the N1 isomer is to use a moderately strong base in a polar aprotic solvent. A common and effective set of conditions involves using 3-methylpyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the alkylating agent (1.1 eq) in anhydrous DMSO or DMF.[6] The reaction is typically stirred at room temperature, but gentle heating may be required depending on the alkylating agent's reactivity. Progress should be monitored by TLC or LC-MS.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical path to their resolution.

Problem 1: Low Overall Yield or No Reaction

You've set up the reaction, but after several hours or even overnight, TLC or LC-MS analysis shows mostly unreacted starting material.

Troubleshooting_Low_Yield Start Low or No Yield Observed Base_Check 1. Evaluate the Base System Start->Base_Check Base_Strength Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) Base_Check->Base_Strength Base_Anhydrous Are reagents & solvent anhydrous? Water quenches the base. Base_Check->Base_Anhydrous Base_Solubility Is the base soluble? Consider DMF or DMSO. Base_Check->Base_Solubility Agent_Check 2. Assess the Alkylating Agent Base_Check->Agent_Check If base is adequate Agent_LG Is the leaving group reactive? (I > Br > Cl) Agent_Check->Agent_LG Agent_Purity Is the agent pure/not degraded? Agent_Check->Agent_Purity Conditions_Check 3. Optimize Reaction Conditions Agent_Check->Conditions_Check If agent is reactive Conditions_Temp Increase temperature? (e.g., 50-80 °C) Conditions_Check->Conditions_Temp Conditions_Time Increase reaction time? Monitor by LC-MS. Conditions_Check->Conditions_Time Success Yield Improved Conditions_Check->Success

Caption: A logical workflow for troubleshooting low reaction yield.

  • Potential Cause A: Ineffective Base

    • Explanation: The N-H of pyrazole (pKa ≈ 14) requires a sufficiently strong base for deprotonation to form the nucleophilic pyrazolide anion. Common bases like potassium carbonate (K₂CO₃) are effective, but for less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[6] Furthermore, water in the solvent or on glassware will react with the base and quench the pyrazolide anion.[6]

    • Solution:

      • Switch to a stronger base: If K₂CO₃ is ineffective, consider using cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). NaH is particularly effective but requires strict anhydrous conditions and careful handling.[6][7]

      • Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using K₂CO₃ or Cs₂CO₃, consider drying them in an oven before use.

      • Improve solubility: If the base is not dissolving, switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for this type of reaction.[3][6]

  • Potential Cause B: Poorly Reactive Alkylating Agent

    • Explanation: The reaction is a nucleophilic substitution (S_N2), and its rate is highly dependent on the quality of the leaving group on your methyl 2-(halo)propanoate.

    • Solution:

      • Change the leaving group: If you are using methyl 2-chloropropanoate, the reaction will be slow. Switch to methyl 2-bromopropanoate or, for maximum reactivity, methyl 2-iodopropanoate.[3]

      • Check reagent quality: Ensure your alkylating agent has not degraded during storage.

  • Potential Cause C: Suboptimal Temperature

    • Explanation: Many N-alkylation reactions proceed smoothly at room temperature, but some combinations of substrates may require thermal energy to overcome the activation barrier.

    • Solution:

      • Increase the temperature: Gently heat the reaction mixture to 40-60 °C and monitor for product formation.

      • Monitor progress: Use TLC or LC-MS to track the consumption of starting material and the appearance of the product to find the optimal reaction time and temperature, avoiding potential decomposition at higher temperatures.[4]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Your reaction works, but you obtain a mixture of the desired N1-isomer and the undesired N2-isomer, which are difficult to separate.

  • Explanation: As discussed, steric and electronic factors compete to determine the site of alkylation. While the methyl group at C3 favors N1 attack, this preference can be eroded by suboptimal reaction conditions.

  • Solution: The key is to leverage conditions that amplify the inherent steric and electronic preferences for N1-alkylation.

StrategyRecommended ActionRationale
Optimize Base/Solvent System Use Potassium Carbonate (K₂CO₃) in anhydrous DMSO .[3][4][6]This combination is widely cited as being highly effective for promoting N1-alkylation of 3-substituted pyrazoles. The K⁺ ion and the polar aprotic solvent work in concert to favor the formation of the N1-isomer.
Modify Steric Hindrance Use a sterically bulkier alkylating agent if your target molecule allows.While not applicable for synthesizing the specific target ester, this is a general principle. A bulkier electrophile will be more sensitive to the steric hindrance at the N2 position, thus increasing selectivity for N1.[3]
Adjust Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lowering the temperature can sometimes increase the kinetic selectivity of a reaction, favoring the sterically less hindered product.
Problem 3: Difficulty in Purifying N1 and N2 Isomers

The N1 and N2 isomers have very similar polarities, causing them to co-elute during flash column chromatography.

  • Explanation: The structural similarity of the two regioisomers often results in nearly identical behavior on silica gel.

  • Solution:

    • Optimize Chromatography: Systematically screen different solvent systems for flash chromatography. Try switching from standard ethyl acetate/hexanes to systems involving dichloromethane, ether, or a small percentage of methanol or acetone to alter the selectivity.

    • High-Performance Liquid Chromatography (HPLC): For small-scale separations where high purity is critical, preparative HPLC is a powerful, albeit more resource-intensive, option.[6]

    • Crystallization: If the desired product is a solid, attempt to selectively crystallize it from the mixture by screening various solvents.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.[6]

  • Materials:

    • 3-methylpyrazole (1.0 eq)

    • Methyl 2-bromopropanoate (1.1 eq)

    • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 eq) and anhydrous DMSO to form an approximately 0.5 M solution.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the resulting suspension vigorously at room temperature for 15-30 minutes to ensure good mixing.

    • Add methyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours). If the reaction is slow, it can be gently heated to 40-50°C.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-isomer.

Protocol 2: Alternative Acid-Catalyzed N-Alkylation

For substrates sensitive to strong bases, an acid-catalyzed approach using a trichloroacetimidate electrophile offers a milder alternative.[2][3] This would require prior synthesis of the corresponding propanoate trichloroacetimidate.

  • Materials:

    • 3-methylpyrazole (1.0 eq)

    • Methyl 2-(2,2,2-trichloro-1-iminoethoxy)propanoate (1.0 eq)

    • Camphorsulfonic acid (CSA) or other Brønsted acid (0.2 eq)

    • Dry 1,2-Dichloroethane (DCE)

  • Procedure:

    • Charge a round-bottom flask with 3-methylpyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon or nitrogen atmosphere.

    • Add dry DCE to form an approximately 0.25 M solution.

    • Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC.[3][4]

    • Upon completion, perform a standard aqueous workup as described in Protocol 1.

References

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]

  • ACS Publications. Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes | Organic Letters. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Elsevier. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Synthesis

Welcome to the technical support center for the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues encountered during the N-alkylation of 3-methylpyrazole.

Introduction

The N-alkylation of unsymmetrical pyrazoles, such as 3-methylpyrazole, is a fundamental transformation in organic synthesis. However, it often presents a significant challenge in controlling regioselectivity, leading to a mixture of N1 and N2-alkylated isomers.[1][2] The formation of the desired N1 isomer, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, versus the undesired N2 isomer, methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate, is influenced by a delicate interplay of steric and electronic factors.[1][2][3] This guide provides a structured approach to troubleshoot and optimize your reaction conditions to favor the formation of the desired N1 product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the N1 isomer, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate?

A: Achieving high regioselectivity is a common hurdle in the N-alkylation of 3-methylpyrazole. The ratio of the two isomers is dictated by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[1][2]

Understanding the Root Cause: Steric vs. Electronic Effects

The two nitrogen atoms in the 3-methylpyrazole ring have different steric and electronic environments. The N1 nitrogen is less sterically hindered than the N2 nitrogen, which is adjacent to the methyl group.[1] Therefore, under kinetically controlled conditions, alkylation is generally favored at the N1 position.

Q: What is the most critical factor to consider for improving N1-selectivity?

A: The combination of base and solvent is arguably the most influential factor in directing the regioselectivity of the alkylation.

Strategic Solutions: Optimizing Reaction Conditions

1. Base and Solvent Selection:

  • The K₂CO₃/DMSO System: This combination is widely reported to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][4][5] DMSO's ability to solvate the potassium cation enhances the nucleophilicity of the pyrazolate anion, while the heterogeneous nature of the reaction can favor the thermodynamically more stable N1 product.[5]

  • Sodium Hydride (NaH) in THF: For primary alkyl halides, NaH in an aprotic solvent like THF is another effective system for promoting N1-alkylation.[1][6]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO generally favor the formation of a single regioisomer.[1][7]

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

BaseSolventTypical Outcome for 3-Substituted PyrazolesReference
K₂CO₃DMSOHigh N1 selectivity[1][4][5]
NaHTHFGood N1 selectivity with primary alkyl halides[1][6]
Cs₂CO₃DMFGenerally good N1 selectivity[1]
MgBr₂VariousCan favor N2-alkylation[2][7]

Note: The exact ratios for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate preparation may vary and require optimization.

2. Nature of the Alkylating Agent:

While you are specifically preparing methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, it's important to understand how the electrophile influences the reaction. The alkylating agent for this synthesis is a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate).

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl.[1] Using a more reactive leaving group like bromide or iodide can sometimes improve yields and selectivity.

Q: I've tried optimizing the base and solvent, but I'm still getting a significant amount of the N2 isomer. What else can I do?

A: If standard optimizations are insufficient, you may need to consider alternative strategies or more advanced techniques.

Advanced Troubleshooting

1. Temperature Control:

  • N-alkylation of pyrazoles is often carried out at room temperature or with gentle heating.[6] Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled N1 product. Conversely, in some systems, higher temperatures might favor the thermodynamically more stable product. It is crucial to monitor the reaction at different temperatures to determine the optimal conditions.

2. Alternative Synthetic Routes:

If direct alkylation proves problematic, consider a multi-step approach. One such strategy involves the use of a directing group that can be later removed.

3. Purification Strategies for Isomer Separation:

  • Column Chromatography: While challenging, careful optimization of the solvent system for column chromatography can lead to the separation of the N1 and N2 isomers.[8] Experiment with different solvent mixtures and gradients. Sometimes adding a small amount of a third solvent can improve resolution.[1]

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method.[8]

Experimental Protocols

Protocol 1: General Procedure for N1-Regioselective Alkylation using K₂CO₃/DMSO

This protocol is a starting point and may require optimization for your specific substrate and scale.

Materials:

  • 3-methylpyrazole

  • Methyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methylpyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (2.0 equiv).[1]

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

  • Add methyl 2-bromopropanoate (1.1 equiv) to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Heating may be required for less reactive substrates.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Visualizing the Process

Factors Influencing Regioselectivity

G cluster_factors Key Factors in N-Alkylation cluster_outcomes Reaction Outcomes Base Base N1_Isomer Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (Desired Product) Base->N1_Isomer K₂CO₃, NaH N2_Isomer Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate (Undesired Product) Base->N2_Isomer MgBr₂ (can favor) Solvent Solvent Solvent->N1_Isomer DMSO, DMF Temperature Temperature Temperature->N1_Isomer Lower Temp (Kinetic) Alkylating_Agent Alkylating Agent (Methyl 2-halopropanoate) Alkylating_Agent->N1_Isomer Steric Bulk

Caption: Key factors influencing regioselectivity.

Troubleshooting Workflow

G Start Low Regioselectivity (N1/N2 Mixture) Optimize_Base_Solvent Optimize Base/Solvent (e.g., K₂CO₃/DMSO) Start->Optimize_Base_Solvent Check_Temp Adjust Temperature Optimize_Base_Solvent->Check_Temp Evaluate_Alkylating_Agent Evaluate Alkylating Agent (Leaving Group) Check_Temp->Evaluate_Alkylating_Agent Purification Optimize Purification (Chromatography/Crystallization) Evaluate_Alkylating_Agent->Purification Success High N1-Selectivity Purification->Success

Caption: Troubleshooting workflow for low regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my N-alkylated pyrazole regioisomers?

A1: Unambiguous structure determination is crucial. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for distinguishing between the N1 and N2 isomers.[9] For the N1 isomer, a NOESY correlation should be observed between the protons of the N-alkyl group and the C5-proton of the pyrazole ring. In contrast, for the N2 isomer, a correlation would be expected between the N-alkyl protons and the C3-methyl group. X-ray crystallography provides definitive structural proof if suitable crystals can be obtained.[4][5]

Q2: Are there any alternative methods to the classical N-alkylation that might offer better regioselectivity?

A2: Yes, several alternative methods have been developed. For instance, acid-catalyzed alkylation using trichloroacetimidates as electrophiles can be a milder alternative to base-mediated reactions.[7][10] Additionally, transition metal-catalyzed N-arylation and N-alkylation reactions have been reported, sometimes offering improved regioselectivity.[5]

Q3: Can the substituent on the pyrazole ring influence the regioselectivity?

A3: Absolutely. The electronic nature of the substituent at the 3-position plays a role. Electron-donating groups, like the methyl group in your case, can increase the basicity of the pyrazole ring.[3] However, for N-alkylation, steric effects often dominate, favoring substitution at the less hindered nitrogen.[2][3]

References

  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Lusardi, M., et al. (n.d.).
  • Dalton, D.M., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. J. Am. Chem. Soc., 146, 15779–15786.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • BenchChem. (2025).
  • Edilova, Y.O., et al. (2022). Expanding 1,2,4-triketone toolbox for use as fluorinated building blocks in the synthesis of pyrazoles, pyridazinones and β-diketohydrazones. J. Fluor. Chem., 253, 109932.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org. Lett., 16, 576-579.
  • BenchChem. (2025).
  • Ferreira, I.C.F.R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8864–8872.
  • Reddit. (2023, June 10).
  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • BenchChem. (2025).
  • MDPI. (2022, May 24).

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of functionalized esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of functionalized esters. This guide provides a deep-dive troubleshooting framework and self-validating protocols to ensure the structural integrity of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate during long-term storage.

Mechanistic Insight: The "Why" Behind the Degradation

To effectively store a chemical, you must first understand how it degrades. Ester hydrolysis is fundamentally a bimolecular reaction involving acyl-oxygen cleavage, typically catalyzed by external acids or bases[1]. However, the degradation of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is not solely dependent on ambient conditions; the causality lies within its own molecular architecture.

The pyrazole ring features a basic nitrogen (N2) with an available lone pair. In the presence of trace moisture, this nitrogen acts as a local hydrogen-bond acceptor, activating water molecules and facilitating intramolecular general base catalysis[2]. This neighboring-group participation significantly lowers the activation energy required for nucleophilic attack on the adjacent propanoate carbonyl. Consequently, while standard pyrazole derivatives can be highly stable when completely dry[3], the proximity of the ester linkage makes this specific compound highly auto-reactive if even microscopic amounts of water are introduced. Strict anhydrous and inert conditions are not just recommended—they are mandatory.

Storage Workflow & Logical Architecture

To prevent moisture ingress and subsequent hydrolysis, your laboratory must adopt a self-validating workflow. The diagram below maps the logical decision tree for processing and storing this compound.

StorageWorkflow Start Synthesized/Received Methyl Ester QC Initial QC (Karl Fischer & NMR) Start->QC Moisture Moisture > 50 ppm? QC->Moisture Dry Azeotropic Drying or Vacuum Line Moisture->Dry Yes Glovebox Transfer to Glovebox (Argon Atmosphere) Moisture->Glovebox No Dry->QC Re-test Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C in Desiccator Seal->Store

Workflow for anhydrous storage of moisture-sensitive pyrazole methyl esters.

Quantitative Stability Data

The following table summarizes the kinetic vulnerability of the ester under various storage environments. Relying on temperature control without atmospheric control is a common point of failure.

Storage ConditionAtmosphereMoisture ContentEst. Half-Life (t½)Scientific Rationale
25°C (Ambient) Air> 500 ppm< 2 WeeksThermal energy and ambient moisture drive rapid intramolecular-catalyzed hydrolysis.
4°C (Fridge) Air~ 200 ppm3 MonthsReduced kinetic energy, but condensation introduces water upon opening.
-20°C (Freezer) Air (Sealed)~ 100 ppm8-12 MonthsAcceptable for short-term, but trapped moisture still acts as a slow nucleophile.
-20°C (Freezer) Argon< 50 ppm> 24 MonthsOptimal. Inert atmosphere prevents moisture ingress; low temp halts kinetics.
Experimental Protocols

A self-validating system requires that every step proves its own efficacy. Do not assume the compound is dry; prove it before storage.

Protocol 1: Self-Validating Quality Control (QC)
  • Karl Fischer Titration: Prior to aliquoting, dissolve a 10 mg sample in anhydrous methanol and perform coulometric Karl Fischer titration. Ensure the water content is strictly < 50 ppm.

  • 1H NMR Spectroscopy: Run a baseline 1H NMR in anhydrous CDCl₃. Verify the presence of the intact methyl ester by confirming the sharp singlet at ~3.7 ppm (integrating to 3H). You must check this peak against the propanoate α-proton before any critical biological assay to validate compound integrity.

Protocol 2: Anhydrous Aliquoting and Sealing
  • Equilibration: Before opening any cold bulk container, allow it to equilibrate to room temperature (approx. 30-60 minutes) inside a desiccator. Causality: This prevents atmospheric moisture from condensing on the cold powder[4].

  • Glovebox Transfer: Transfer the equilibrated vial into a glovebox purged with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the compound into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative moisture exposure.

  • Primary Sealing: Seal the vials with PTFE-lined screw caps. PTFE provides a chemically inert, highly impermeable barrier compared to standard rubber septa.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm, place the vials in a secondary Mylar pouch with a packet of indicating silica gel, and store at -20°C.

Troubleshooting & FAQs

Q1: Why is my methyl ester hydrolyzing even when stored at -20°C? A1: The most common failure point is condensation. If a cold vial is opened outside of a glovebox before reaching room temperature, atmospheric moisture instantly condenses on the powder[4]. Over multiple uses, this microscopic water accumulation drives the hydrolysis reaction, even when the vial is returned to the freezer. Always use single-use aliquots.

Q2: Can I store this compound as a stock solution for high-throughput screening? A2: It is highly discouraged. Aqueous solutions of esters are inherently unstable and must be prepared immediately before use[4]. If a stock solution is absolutely necessary, use strictly anhydrous DMSO (stored over molecular sieves) and aliquot it. However, be aware that even in anhydrous solvents, trace impurities or absorbed water can initiate degradation. Solid-state storage under Argon is the only reliable method for long-term integrity.

Q3: How do I recover the ester if it has partially hydrolyzed? A3: Once the ester hydrolyzes to 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, it cannot be "dried" back into an ester. You must perform a chemical re-esterification (e.g., using Fischer esterification with anhydrous methanol and a catalytic amount of sulfuric acid, or using TMS-diazomethane). Following purification, you must restart the anhydrous storage protocol from Step 1.

Q4: What buffer should I use when I am finally ready to run my assay? A4: Avoid buffers containing primary amines (such as Tris or Glycine) if your assay involves prolonged incubation, as they can compete as nucleophiles and degrade the ester via aminolysis. Opt for non-nucleophilic buffers like PBS or HEPES, and keep the pH as close to 7.0 as your assay allows, as elevated pH exponentially accelerates ester hydrolysis.

Sources

Optimization

resolving overlapping NMR peaks in methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate characterization

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I frequently assist researchers in elucidating complex nitrogen-containing heterocycles. Characterizing methyl 2-(3-methyl-1H-pyrazol-1-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I frequently assist researchers in elucidating complex nitrogen-containing heterocycles. Characterizing methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate presents a classic analytical challenge: severe spectral overlap.

The pyrazole ring’s tautomeric nature means N-alkylation often yields a mixture of regioisomers (3-methyl vs. 5-methyl pyrazoles)[1]. Furthermore, the narrow chemical shift dispersion of aliphatic methyls often causes the propanoate doublet to overlap with the pyrazole methyl singlet or solvent impurities.

This guide provides field-proven, causality-driven solutions to disentangle these overlapping signals using advanced NMR techniques.

Analytical Workflow

NMR_Workflow Start Overlapping NMR Peaks in Pyrazole Propanoate CheckRegio Is it a Regioisomer Mixture? (3-Me vs 5-Me) Start->CheckRegio Use2D Run 2D NOESY / HMBC (Spatial & Bond Correlation) CheckRegio->Use2D Yes CheckAliph Is it Aliphatic Overlap? (Multiplets & Impurities) CheckRegio->CheckAliph No UseSolvent Apply ASIS (Switch CDCl3 to C6D6) CheckAliph->UseSolvent Chemical Fix UsePureShift Run Pure Shift NMR (PSYCHE / Zangger-Sterk) CheckAliph->UsePureShift Spectroscopic Fix

Workflow for resolving overlapping NMR peaks in pyrazole characterization.

Frequently Asked Questions (FAQs)

Q1: My 1D 1 H NMR shows two closely overlapping methyl singlets around 2.25 ppm. How do I definitively assign which belongs to the 3-methyl vs. the 5-methyl regioisomer? A: When 3-methylpyrazole is alkylated with methyl 2-bromopropanoate under basic conditions, the pyrazolide anion can react at either nitrogen. Steric hindrance favors the 3-methyl isomer (N1 alkylation), but the 5-methyl isomer is almost always present as a byproduct[1]. Because their electronic environments are nearly identical, their methyl singlets overlap heavily. The Solution: You must use a 1D Selective NOESY or 2D NOESY experiment. By irradiating the propanoate N-CH quartet (~4.95 ppm), you probe spatial proximity. In the 5-methyl isomer, the N-CH proton is spatially adjacent to the 5-methyl group, yielding a strong Nuclear Overhauser Effect (NOE). In the target 3-methyl isomer, the N-CH proton is adjacent to the pyrazole H-5 proton, yielding an NOE to the aromatic region instead.

Q2: The propanoate methyl doublet (~1.75 ppm) is buried under a broad aliphatic impurity peak. How can I extract its exact chemical shift and confirm its identity without purifying the sample again? A: This is a limitation of scalar coupling ( JHH​ ) spreading the signal across a wider frequency range. You should utilize Pure Shift NMR (e.g., PSYCHE). Pure shift techniques suppress homonuclear scalar coupling, collapsing complex multiplets into sharp singlets[2]. This drastically increases spectral resolution, effectively pulling your propanoate methyl "doublet" (now a singlet) out from under the broad impurity[3].

Q3: I don't have access to Pure Shift NMR pulse sequences on our older spectrometer. What is a rapid chemical alternative to resolve accidental overlap of the ester methoxy and pyrazole methyl groups? A: Utilize Aromatic Solvent Induced Shift (ASIS) . Simply evaporate your CDCl 3​ and redissolve the sample in Benzene-d 6​ (C 6​ D 6​ ). Benzene molecules form transient, non-covalent collision complexes with the polar sites of your molecule (the ester carbonyl and the pyrazole nitrogens). The magnetic anisotropy of the benzene ring will differentially shield the protons depending on their geometry relative to these polar sites, often shifting overlapping peaks apart by up to 0.5 ppm.

Diagnostic Data Presentation

To streamline your spectral assignment, compare your experimental data against this diagnostic correlation matrix.

Table 1: Diagnostic NMR Signals for Pyrazole Propanoate Regioisomers (in CDCl 3​ )

Proton/Carbon Assignment3-Methyl Isomer (Target)5-Methyl Isomer (Byproduct)Diagnostic 2D Correlation
Pyrazole CH 3​ ~2.25 ppm (s)~2.30 ppm (s)NOESY: Strong NOE to N-CH (5-Me only)
Pyrazole H-4 ~6.05 ppm (d, J = 2 Hz)~6.05 ppm (d, J = 2 Hz)COSY: Cross-peak to H-5 or H-3
Pyrazole H-5 / H-3 ~7.35 ppm (d, J = 2 Hz, H-5 )~7.40 ppm (d, J = 2 Hz, H-3 )NOESY: NOE to N-CH (3-Me only)
Propanoate N-CH ~4.95 ppm (q, J = 7 Hz)~5.05 ppm (q, J = 7 Hz)HMBC: Correlation to Ester C=O (~170 ppm)
Propanoate CH 3​ ~1.75 ppm (d, J = 7 Hz)~1.75 ppm (d, J = 7 Hz)COSY: Cross-peak to N-CH
Ester OCH 3​ ~3.70 ppm (s)~3.70 ppm (s)HMBC: Correlation to Ester C=O
Regiochemical Assignment Logic

Regio_Logic Isomer Identify Pyrazole Regioisomer Me3 3-Methyl Isomer (Target) Isomer->Me3 Me5 5-Methyl Isomer (Byproduct) Isomer->Me5 NOESY3 NOESY: N-CH ↔ H-5 (No NOE to Methyl) Me3->NOESY3 HMBC3 HMBC: 3-Me ↔ C-3, C-4 N-CH ↔ C-5 Me3->HMBC3 NOESY5 NOESY: N-CH ↔ 5-Me (Strong spatial proximity) Me5->NOESY5 HMBC5 HMBC: 5-Me ↔ C-5, C-4 N-CH ↔ C-5 Me5->HMBC5

Diagnostic NOESY and HMBC correlations for distinguishing 3-methyl and 5-methyl pyrazole isomers.

Experimental Protocols
Protocol 1: 1D Selective NOESY for Regiochemical Validation

Causality: 1D Selective NOESY is vastly superior to 2D NOESY for trace isomers because it offers higher digital resolution and signal-to-noise ratio in a fraction of the time. By selectively inverting the N-CH proton, we can observe magnetization transfer exclusively to spatially proximate protons (< 5 Å).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the pyrazole mixture in 600 µL of CDCl 3​ . Ensure the sample is filtered and free of paramagnetic impurities (e.g., rust, dissolved O 2​ ) which accelerate relaxation and destroy NOE signals.

  • Setup: Acquire a standard high-quality 1D 1 H spectrum. Identify the exact frequency (in Hz) of the propanoate N-CH quartet (~4.95 ppm).

  • Parameter Configuration: Load the 1D selective NOESY pulse sequence (e.g., selnogp on Bruker). Set the shaped pulse frequency to the exact center of the N-CH quartet.

  • Mixing Time ( d8 ): Set the mixing time to 300–400 ms . Scientist Note: Small molecules (MW < 500) tumble rapidly in solution, operating in the extreme narrowing limit ( ωτc​≪1 ). This requires a longer mixing time to allow NOE buildup compared to large biomolecules.

  • Acquisition: Run for 128-256 scans depending on concentration.

  • Self-Validating System Check: Process the spectrum. The irradiated peak at ~4.95 ppm must appear as a massive negative (inverted) signal. If it is positive, your phase correction or pulse calibration is incorrect. Look for positive NOE enhancements: a peak at ~7.35 ppm confirms the 3-methyl isomer; a peak at ~2.30 ppm confirms the 5-methyl isomer.

Protocol 2: PSYCHE Pure Shift NMR for Multiplet Collapse

Causality: PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low flip-angle frequency-swept (chirp) pulses combined with gradients to selectively refocus chemical shifts while allowing J -coupling to evolve and be discarded[2]. This transforms overlapping multiplets into ultra-high resolution singlets[3].

Step-by-Step Methodology:

  • Probe Tuning: Tune and match the probe meticulously. Pure shift sequences are highly sensitive to pulse imperfections.

  • Pulse Sequence Selection: Load the 1D PSYCHE sequence (e.g., psyche1d on Bruker or zangger_sterk equivalent).

  • Parameter Configuration:

    • Set the sweep width to cover only the proton region of interest (e.g., 0 to 10 ppm) to minimize data size.

    • Set the chirp pulse duration (typically 15–30 ms) and flip angle (usually β≈15∘−20∘ ). Scientist Note: A higher flip angle increases signal but introduces artifacts; keep it low.

    • Set the chunking duration ( t1​ increment) to ~15-20 ms.

  • Acquisition: Acquire the pseudo-2D dataset. Note that pure shift experiments suffer from an inherent sensitivity penalty (~10% of standard 1D 1 H), so increase the number of scans (NS 64).

  • Processing: Use covariance processing or the vendor's pure shift macro (e.g., pshift in TopSpin) to reconstruct the 1D decoupled spectrum.

  • Self-Validating System Check: Inspect the propanoate methyl signal (~1.75 ppm). It must appear as a single, sharp line rather than a doublet. If residual "wiggles" or splitting remain, the chunking duration is too long relative to the J -coupling ( 1/J ).

References
  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications, 221-249. The Royal Society of Chemistry. [Link]

  • K. C. et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. [Link]

  • Moutzouri, P. et al. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (via PMC). [Link]

Sources

Troubleshooting

overcoming solubility challenges with methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with methyl 2-(3-methyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate .

This compound presents unique solubility challenges in polar solvents. While the pyrazole ring typically offers some polarity, the N1-substitution with a propanoate ester and the C3-methyl group significantly increase the molecule's overall lipophilicity[1]. Furthermore, because the N1 position is substituted, the pyrazole ring lacks hydrogen bond donor capacity, making it highly prone to hydrophobic aggregation and precipitation in polar, protic solvents like water or aqueous biological buffers[2].

Below, you will find targeted FAQs, self-validating protocols, and mechanistic insights to help you overcome these formulation challenges without compromising your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. Why does this happen, and how can I prevent it? A1: This is a classic "solvent shift" phenomenon. When a polar aprotic solvent (DMSO) is diluted into a polar protic solvent (water), the solvating power for lipophilic molecules drops exponentially, forcing the compound out of solution[1].

  • Resolution: If your assay tolerates organic solvents, utilize a co-solvent gradient (e.g., 1–5% DMSO or PEG400) to lower the dielectric constant of the aqueous medium[2]. If your assay is highly sensitive to organics (e.g., live-cell assays), use host-guest complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[3].

Q2: Can I lower the pH of my buffer to protonate the pyrazole ring and increase its aqueous solubility? A2: We strongly advise against this approach. While pH adjustment is a common solubility enhancement technique for ionizable drugs[4], the pyrazole nitrogen is only weakly basic (pKa ~2.5). Achieving protonation would require highly acidic conditions (pH < 3). Because your compound contains a methyl propanoate ester, these acidic conditions will rapidly catalyze ester hydrolysis—protonating the carbonyl oxygen and making the carbon susceptible to nucleophilic attack by water. This will permanently degrade your active compound into 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid and methanol.

Q3: How do I formulate this compound for in vivo dosing where organic solvents must be minimized? A3: The most effective strategy is utilizing cyclodextrin complexation. HP-β-CD has a hydrophilic exterior that interacts favorably with water, and a hydrophobic internal cavity that encapsulates the lipophilic 3-methyl-pyrazole and propanoate ester moieties[3]. This forms a 1:1 inclusion complex that shields the hydrophobic regions from water, overcoming the thermodynamic penalty of aqueous solvation and increasing bioavailability[5].

Visualizing the Troubleshooting Logic

G A Precipitation in Polar Solvent B Is Assay Sensitive to Organics? A->B C Apply Co-Solvency (e.g., 5% DMSO) B->C No D Apply HP-β-CD Complexation B->D Yes E Self-Validation: HPLC Quantification C->E D->E F Proceed to Assay E->F Confirmed

Caption: Troubleshooting workflow for pyrazole ester precipitation.

Quantitative Data: Comparing Solubility Strategies

The following table summarizes the expected performance of various formulation strategies based on the physicochemical properties of lipophilic pyrazole esters.

Formulation StrategyMechanism of SolubilizationMax Achievable Concentration (Est.)Ester Stability (24h)Downstream Assay Compatibility
Pure PBS (pH 7.4) Baseline aqueous solvation< 0.05 mg/mLHighExcellent
5% DMSO in PBS Dielectric constant reduction~0.5 mg/mLHighGood (Cell-line dependent)
20% HP-β-CD in PBS Host-guest inclusion complexation> 2.5 mg/mLHigh (Sterically Shielded)Excellent (Biocompatible)
pH Adjustment (pH < 3) Pyrazole protonation~1.0 mg/mLLow (Hydrolysis) Poor (Requires neutralization)

Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Self-Validating)

Causality: The preparation of inclusion complexes with cyclodextrin has proven highly successful for enhancing the solubility of poorly water-soluble pyrazoles[6]. By utilizing the kneading/co-precipitation method, we force the thermodynamic equilibrium toward encapsulation.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS (pH 7.4).

  • Saturation: Add an excess amount of solid methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate to the CD solution (e.g., 10 mg per mL of solution).

  • Equilibration: Seal the vial and agitate the suspension on an orbital shaker at 25°C for 48 hours. This duration is critical to reach true thermodynamic equilibrium[2].

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved drug, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Quantify the dissolved concentration using HPLC-UV. Generate a phase-solubility diagram by plotting drug concentration against CD concentration. A linear increase (AL-type diagram) mathematically validates that a stable 1:1 inclusion complex has been formed, rather than a transient colloidal suspension[5].

CD_Mech A Pyrazole Ester (Hydrophobic) C Thermodynamic Equilibration A->C B HP-β-CD (Hydrophobic Cavity) B->C D 1:1 Inclusion Complex (Water Soluble) C->D Encapsulation

Caption: Host-guest inclusion complexation mechanism for solubility enhancement.

Protocol B: Co-Solvent Gradient Preparation (Self-Validating)

Causality: Introducing a co-solvent increases the overall solvating power of the medium by disrupting the highly ordered hydrogen-bond network of water, accommodating the lipophilic ester[2].

  • Primary Solvation: Dissolve the compound entirely in 100% PEG400 or DMSO to a concentrated stock of 50 mg/mL.

  • Gradient Dilution: Slowly add PBS (pH 7.4) dropwise to the stock under continuous, vigorous vortexing until the final ratio is 5% organic / 95% PBS. Note: Adding the aqueous phase to the organic phase (rather than vice versa) prevents localized zones of high water concentration that trigger instant nucleation.

  • Self-Validation Step: Monitor the final solution via Dynamic Light Scattering (DLS) or UV-Vis spectrophotometry (at a non-absorbing wavelength like 600 nm). An absorbance of ~0.000 and a lack of scattering peaks in DLS confirms the solution is a true molecular dispersion, ensuring you will not get false-positive artifacts in your biological assays from sub-visible precipitates.

References

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Byproducts in the Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Welcome to the technical support center for the alkylation of 3-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 3-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for high yield and purity.

The target molecule is a valuable building block in the synthesis of more complex molecules, particularly for active pharmaceutical ingredients (APIs) and agrochemicals.[1] However, the alkylation of unsymmetrical pyrazoles is a classic challenge in synthetic chemistry, primarily due to the formation of regioisomeric byproducts.[2][3] This guide will equip you with the knowledge to control this selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, focusing on the critical challenge of regioselectivity.

Issue 1: My reaction produces a significant amount of an isomeric byproduct. What is it, and why is it forming?

A: You are observing the formation of the N2-regioisomer, the most common byproduct in this reaction. Understanding its origin is the first step to preventing it.

The alkylation of 3-methylpyrazole can occur at two different nitrogen atoms, leading to two distinct products. The pyrazole nitrogen atoms, despite being in different positions, have similar electronic properties and reactivity, which complicates regioselective functionalization.[4][5]

  • Desired Product (N1-isomer): Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, where alkylation occurs on the nitrogen atom away from the methyl group.

  • Primary Byproduct (N2-isomer): Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate, where alkylation occurs on the nitrogen atom adjacent to the methyl group.

The formation of a mixture is common, with reported N1/N2 ratios often being poor under non-optimized conditions.[3]

Figure 1. Reaction scheme showing the formation of desired N1 and byproduct N2 isomers.
Issue 2: How can I improve the regioselectivity to favor the desired N1-isomer?

A: Achieving high regioselectivity requires careful control over several interdependent reaction parameters. Steric hindrance is your primary tool, augmented by the strategic choice of base, solvent, and temperature.

Alkylation generally favors the less sterically hindered nitrogen atom (N1).[2][6] The methyl group at the C3 position provides a natural steric shield for the adjacent N2 position. You can leverage this by creating reaction conditions that amplify the importance of sterics.

Figure 2. Decision tree for improving N1-alkylation regioselectivity.

Troubleshooting & Optimization Strategies:

  • Re-evaluate Your Base and Solvent System: This is the most critical factor. The base deprotonates the pyrazole, and the resulting pyrazolate anion's interaction with its counter-ion and the solvent dictates the accessibility of each nitrogen atom.

    • Causality: Polar aprotic solvents like DMF or DMSO are effective because they solvate the cation from the base, creating a more "naked" and reactive pyrazolate anion.[2] Under these conditions, the reaction is more likely to be governed by sterics, thus favoring the N1 position. The combination of K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation.[2][6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in THF or DME can be highly effective and may even prevent the formation of the N2 isomer in some cases.[2][4][7]

  • Assess the Alkylating Agent: The structure of your electrophile is key.

    • Leaving Group: The reactivity of the leaving group follows the general trend I > Br > Cl > OTs.[6] If you are using an alkyl chloride and observing low conversion, switching to the corresponding bromide or iodide will accelerate the reaction, often without negatively impacting selectivity.

    • Steric Bulk: Using a sterically demanding alkylating agent can dramatically enhance selectivity for the less hindered N1 position.[2] While you are constrained to a propanoate moiety, this principle is important to remember for other syntheses. For example, methods using bulky α-halomethylsilanes have achieved N1/N2 ratios greater than 99:1.[3]

  • Control the Reaction Temperature:

    • Causality: Lowering the reaction temperature generally increases the selectivity of competing reactions that have different activation energies.[8] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. If the reaction is sluggish, gentle heating can be applied, but this may come at the cost of reduced selectivity.

ParameterRecommendation for N1-SelectivityRationaleReferences
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH provides strong, irreversible deprotonation. K₂CO₃ is a practical and effective choice.[2][4][6]
Solvent DMSO, DMF, or THFPolar aprotic solvents favor a sterically-controlled reaction pathway.[2][6][7]
Temperature 0 °C to Room TemperatureLower temperatures enhance selectivity between the two competing reaction pathways.[2]
Leaving Group Iodide or BromideMore reactive leaving groups ensure efficient reaction under milder conditions.[6]
Issue 3: I am observing very low or no product yield.

A: Low yield is often due to issues with reagents, reaction conditions, or solubility. A systematic check is required.

  • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Carbonate bases can be less effective in the presence of moisture. Water can also quench the pyrazolate anion intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.[6][9]

  • Verify Base Strength and Stoichiometry: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14). NaH is a strong, non-nucleophilic base ideal for this. K₂CO₃ is also sufficient. Use a slight excess of the base (1.1 to 1.5 equivalents) to drive the deprotonation to completion.[6]

  • Check Solubility: If the 3-methylpyrazole or the base is not soluble in your chosen solvent, the reaction will be slow or will not proceed. If using THF and observing poor solubility, switching to a more polar solvent like DMF or DMSO can resolve the issue.[6]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting material.[6] This will help you determine if the reaction is simply slow and needs more time or higher temperature, or if it has stalled completely.

Issue 4: The N1 and N2 isomers are very difficult to separate by column chromatography.

A: This is a common and significant challenge due to the similar polarity of the regioisomers.[6] If optimizing the reaction for selectivity is unsuccessful, alternative purification strategies are needed.

  • Chromatography Optimization:

    • Solvent System: Experiment with a wide range of solvent systems. Instead of just ethyl acetate/hexanes, try gradients with dichloromethane/methanol or using additives like a small percentage of triethylamine if your compounds are basic.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Fractional Crystallization: If your product and byproduct are crystalline solids, it may be possible to separate them through fractional crystallization from a suitable solvent system. This relies on differences in their solubility.

  • Distillation: For related compounds, purification by vacuum distillation has been reported as a viable method on an industrial scale, which can sometimes separate isomers with different boiling points.[10]

Recommended Experimental Protocol: N1-Selective Alkylation using NaH/DMF

This protocol is designed to maximize the yield of the desired N1-isomer, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, by employing a strong base in a polar aprotic solvent to favor a sterically-controlled reaction.

Materials:

  • 3-Methylpyrazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl 2-bromopropanoate (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Base Addition: Cool the DMF to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solvent.

  • Deprotonation: Dissolve 3-methylpyrazole (1.0 equiv) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add methyl 2-bromopropanoate (1.1 equiv) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-methylpyrazole starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate CAS NO 90197-40-3. ChemicalCell. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. Chemcas. [Link]

  • N-alkylation method of pyrazole.
  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. [Link]

  • Scheme 2. Products from the reactions of 3-phenylpyrazoles with methyl... ResearchGate. [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Process for the purification of pyrazoles.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Regioisomers of Methyl 2-(Pyrazol-1-yl)propanoate: The 3-Methyl vs. 5-Methyl Distinction

For researchers, scientists, and professionals in drug development, the nuanced differences between regioisomers can be the pivotal factor in the efficacy and specificity of a molecule. In the realm of heterocyclic chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between regioisomers can be the pivotal factor in the efficacy and specificity of a molecule. In the realm of heterocyclic chemistry, pyrazole derivatives are a cornerstone due to their wide-ranging pharmacological activities, from anti-inflammatory to herbicidal applications.[1][2][3] The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, presents a classic challenge in regioselectivity, yielding two distinct products: methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate and methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate. This guide provides an in-depth comparison of these two regioisomers, focusing on their synthesis, spectroscopic characterization, and potential applications, supported by experimental insights.

The Challenge of Regioselectivity in Pyrazole Alkylation

The N-alkylation of 3(5)-methyl-1H-pyrazole with an electrophile like a methyl 2-halopropanoate inevitably leads to a mixture of two regioisomers.[4] The reaction occurs at one of the two nitrogen atoms of the pyrazole ring, resulting in the 1,3-disubstituted (5-methyl) and 1,5-disubstituted (3-methyl) products. The ratio of these isomers is dictated by a combination of steric and electronic factors. Generally, the less sterically hindered nitrogen atom (N1, leading to the 1,5-isomer) is favored for alkylation, making the methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate the major product in many cases.[5] However, the reaction conditions, including the choice of base and solvent, can influence this ratio.[6]

Synthesis and Separation of Regioisomers

A general and reliable method for the synthesis of these regioisomers involves the direct N-alkylation of 3(5)-methyl-1H-pyrazole with a suitable propanoate derivative, such as methyl 2-bromopropanoate, in the presence of a base.

Experimental Protocol: N-Alkylation of 3(5)-Methyl-1H-pyrazole

Materials:

  • 3(5)-Methyl-1H-pyrazole

  • Methyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 3(5)-methyl-1H-pyrazole (1.0 equivalent).

  • Add methyl 2-bromopropanoate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two regioisomers.[7][8][9]

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and effective base for this alkylation, and acetonitrile is a polar aprotic solvent that facilitates the reaction without interfering.

  • Separation: The polarity difference between the two regioisomers, though often slight, is typically sufficient for separation via silica gel chromatography.[8]

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous identification of the 3-methyl and 5-methyl regioisomers. The chemical shifts of the pyrazole ring protons and the protons of the propanoate substituent are key diagnostic markers.

Comparative ¹H and ¹³C NMR Data (Predicted in CDCl₃)
Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Isomer 1Pyrazole Ring: H4: ~6.0 ppm (d), H5: ~7.3 ppm (d)Propanoate: CH: ~5.0 ppm (q), CH₃ (prop): ~1.7 ppm (d), OCH₃: ~3.7 ppm (s)Pyrazole CH₃: ~2.3 ppm (s)Pyrazole Ring: C3: ~149 ppm, C4: ~106 ppm, C5: ~130 ppmPropanoate: C=O: ~172 ppm, CH: ~55 ppm, CH₃ (prop): ~18 ppm, OCH₃: ~53 ppmPyrazole CH₃: ~14 ppm
methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate Isomer 2Pyrazole Ring: H3: ~7.4 ppm (d), H4: ~6.0 ppm (d)Propanoate: CH: ~5.1 ppm (q), CH₃ (prop): ~1.7 ppm (d), OCH₃: ~3.7 ppm (s)Pyrazole CH₃: ~2.2 ppm (s)Pyrazole Ring: C3: ~140 ppm, C4: ~107 ppm, C5: ~141 ppmPropanoate: C=O: ~172 ppm, CH: ~54 ppm, CH₃ (prop): ~18 ppm, OCH₃: ~53 ppmPyrazole CH₃: ~11 ppm

Note: The chemical shifts are estimates based on known trends for substituted pyrazoles and may vary slightly in experimental data.[10]

Key Differentiating Features in NMR:

  • ¹H NMR: The most significant difference lies in the chemical shifts of the pyrazole ring protons. In the 3-methyl isomer, the H5 proton is typically downfield compared to the H3 proton in the 5-methyl isomer. Additionally, the chemical shift of the methine proton (CH) of the propanoate group can be subtly influenced by the substituent at the adjacent C5 position of the pyrazole ring.[11]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are diagnostic. The carbon bearing the methyl group will have a distinct chemical shift compared to the unsubstituted carbon at the corresponding position in the other isomer.[10]

Structural Elucidation Workflow

start Crude Product (Mixture of Isomers) separation Column Chromatography start->separation isomer1 Isomer 1 (Major, less polar) separation->isomer1 isomer2 Isomer 2 (Minor, more polar) separation->isomer2 nmr1 ¹H and ¹³C NMR Analysis of Isomer 1 isomer1->nmr1 nmr2 ¹H and ¹³C NMR Analysis of Isomer 2 isomer2->nmr2 noe1 NOESY Experiment (Isomer 1) nmr1->noe1 noe2 NOESY Experiment (Isomer 2) nmr2->noe2 structure1 Structure Confirmed: methyl 2-(3-methyl-1H- pyrazol-1-yl)propanoate noe1->structure1 structure2 Structure Confirmed: methyl 2-(5-methyl-1H- pyrazol-1-yl)propanoate noe2->structure2

Workflow for separation and structural confirmation.

Physicochemical and Application Differences

Property methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate Significance
Steric Hindrance The propanoate group is at the less hindered N1 position, adjacent to an unsubstituted carbon.The propanoate group is at the N1 position, adjacent to the methyl-substituted C5 carbon.This can affect binding to biological targets and reactivity.
Dipole Moment Expected to have a different dipole moment from its regioisomer.Expected to have a different dipole moment from its regioisomer.Influences solubility, chromatographic behavior, and crystal packing.
Chromatographic Behavior Generally expected to be less polar.Generally expected to be more polar.Crucial for the successful separation of the isomers.[7]
Biological Activity The specific biological activity is not well-documented. However, related pyrazole propanoates have shown herbicidal and other pharmacological activities.[12][13]The specific biological activity is not well-documented. The difference in substitution pattern could lead to a different biological profile.The precise orientation of the methyl and propanoate groups can drastically alter the molecule's interaction with enzyme active sites or receptors.

Potential Applications and Future Directions

The pyrazole scaffold is a well-established pharmacophore.[1] Specifically, pyrazole-containing propanoic acid derivatives have been investigated for their herbicidal activity, often by targeting enzymes in plant metabolic pathways.[12][13] The differential positioning of the methyl group in the two regioisomers discussed here could lead to significant differences in their biological activity. For instance, the steric and electronic profile of the 3-methyl isomer might allow for a better fit into the active site of a target enzyme compared to the 5-methyl isomer, or vice versa.

It is imperative for any research program utilizing these scaffolds to synthesize and test both regioisomers independently. The assumption that the major product of the synthesis is the most active can be a pitfall, and a comprehensive understanding of the structure-activity relationship (SAR) can only be achieved through the comparative biological evaluation of pure regioisomers.

Conclusion

The synthesis of methyl 2-(pyrazol-1-yl)propanoate derivatives from 3(5)-methyl-1H-pyrazole provides a classic example of the challenges and importance of regioselectivity in organic synthesis. While the 3-methyl and 5-methyl regioisomers possess the same molecular formula and connectivity, their distinct three-dimensional structures, arising from the different placement of the methyl group, can lead to different physicochemical properties and biological activities. The ability to synthesize, separate, and unambiguously characterize these isomers using techniques like NMR spectroscopy is fundamental to advancing our understanding of their potential in drug discovery and agrochemical development.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). MDPI. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

  • Methyl 2-Methyl-3-(1H-Pyrazol-1-Yl)Propanoate CAS NO 90197-40-3. (n.d.). ChemicalCell. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). ResearchGate. Retrieved from [Link]

  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Publications. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]

  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID. (n.d.). NextSDS. Retrieved from [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (2025). R Discovery. Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. (2024). ACS Publications. Retrieved from [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (2012). MDPI. Retrieved from [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Wiley Online Library. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. (2017). TSI Journals. Retrieved from [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of novel Propionamide-Pyrazole-Carboxylates as Transketolase-inhibiting herbicidal candidates. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved from [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). International Journal of Green Pharmacy. Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, a key building block in the synthesis of various pharmaceutical compounds. We will dissect the critical validation parameters, compare alternative chromatographic conditions, and provide the scientific rationale behind our experimental choices, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Challenge: Why a Validated Method is Non-Negotiable

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a non-chromophoric, relatively polar small molecule. The primary analytical challenge lies in developing a stability-indicating HPLC method that is not only accurate and precise but can also separate the main analyte from potential process-related impurities and degradation products. An unvalidated or poorly validated method can lead to erroneous results, impacting everything from process optimization and stability studies to regulatory submissions.[5][6]

This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods to illustrate how subtle changes in chromatographic conditions can significantly impact method performance and validation outcomes.

  • Method A: The "Standard" Approach. A common starting point for many analyses, utilizing a standard C18 column with a simple isocratic mobile phase.

  • Method B: The "Optimized" Approach. A more tailored method employing a different column chemistry and a gradient elution to improve resolution and peak shape.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

All validation protocols described herein are designed to meet or exceed the requirements outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][3][4] This ensures that the developed method is suitable for its intended purpose, providing reliable data for regulatory scrutiny. The key validation parameters we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.[7][8][9]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of each validation parameter.

HPLC_Validation_Workflow cluster_development Method Development cluster_application Routine Analysis Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Routine Sample Analysis SystemSuitability->Routine

Caption: A flowchart illustrating the sequential and logical progression of an HPLC method validation study.

Experimental Protocols: A Step-by-Step Guide

Chromatographic Conditions
ParameterMethod A: Standard C18Method B: Optimized Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution IsocraticGradient: 30% B to 80% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL5 µL

Causality behind Experimental Choices:

  • Method A employs a standard C18 column, which is a good starting point for moderately polar compounds. The isocratic elution is simple and generally robust.

  • Method B utilizes a Phenyl-Hexyl stationary phase. The phenyl groups offer alternative selectivity through pi-pi interactions, which can be advantageous for separating aromatic compounds or isomers from the main analyte. The smaller particle size (3.5 µm) and shorter column length can lead to higher efficiency and faster analysis times. The gradient elution is chosen to improve the resolution of early eluting impurities and to ensure that any late-eluting compounds are effectively washed from the column. The addition of formic acid to the mobile phase helps to control the ionization of any acidic or basic functional groups, leading to improved peak shape.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate reference standard and dissolve in a 25 mL volumetric flask with diluent (Acetonitrile:Water 50:50).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.

Comparative Performance and Data Analysis

Specificity and Forced Degradation Studies

To establish the stability-indicating nature of the methods, forced degradation studies were performed.[5][6][10] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, at room temperature for 30 minutes.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, at room temperature for 4 hours.

  • Thermal Degradation: Solid standard kept at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Results:

Stress ConditionMethod A: % DegradationMethod B: % DegradationPeak Purity (Method B)
Acid Hydrolysis~15%~18%Pass
Base Hydrolysis~25%~28%Pass
Oxidative~10%~12%Pass
ThermalNo significant degradationNo significant degradationPass
Photolytic~5%~7%Pass

Analysis: Both methods were able to separate the degradation products from the main analyte peak. However, Method B provided superior resolution between the main peak and the degradant peaks, particularly under base hydrolysis conditions. The peak purity analysis, performed using a photodiode array (PDA) detector, confirmed that the analyte peak in Method B was spectrally pure under all stress conditions, providing a higher degree of confidence in its specificity.

System Suitability

System suitability testing is an integral part of any analytical method, ensuring the chromatographic system is performing adequately.[7][8][9]

ParameterAcceptance CriteriaMethod AMethod B
Tailing Factor (T) T ≤ 2.01.61.1
Theoretical Plates (N) N > 200035008500
%RSD of Peak Area ≤ 2.0% (n=6)0.8%0.4%

Analysis: Both methods meet the system suitability criteria. However, Method B demonstrates significantly better performance , with a much lower tailing factor (indicating a more symmetrical peak), a higher number of theoretical plates (indicating greater column efficiency and better separation power), and lower variability in peak area for replicate injections.

Linearity, Accuracy, and Precision
ParameterMethod AMethod B
Linearity (r²) 0.99920.9999
Range (µg/mL) 10 - 1501 - 200
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%
Precision (%RSD) Repeatability: 0.9%Intermediate: 1.5%Repeatability: 0.5%Intermediate: 0.8%

Analysis: While both methods demonstrate acceptable linearity, accuracy, and precision, Method B offers a wider linear range and superior precision . The higher correlation coefficient (r²) in Method B indicates a better fit of the data to the regression line. The lower %RSD for both repeatability (intra-day) and intermediate precision (inter-day) for Method B suggests a more reliable and reproducible method.

LOD and LOQ
ParameterMethod AMethod B
LOD (µg/mL) 0.50.1
LOQ (µg/mL) 1.50.3

Analysis: Method B is significantly more sensitive , with a 5-fold lower LOD and LOQ. This is a direct result of the improved peak shape and higher signal-to-noise ratio achieved with the optimized chromatographic conditions. This enhanced sensitivity is crucial for the accurate quantification of low-level impurities or for applications where sample availability is limited.

Robustness

The robustness of the methods was evaluated by making small, deliberate changes to the chromatographic parameters.

Parameter VariedMethod AMethod B
Flow Rate (±10%) Minor shift in retention timeMinor shift in retention time
Column Temp. (±5°C) Significant shift in retention timeMinor shift in retention time
Mobile Phase Comp. (±2%) Significant peak shape changeMinimal impact

Analysis: Method B demonstrated superior robustness . The gradient elution in Method B makes it less susceptible to small variations in mobile phase composition compared to the isocratic elution in Method A. The optimized column and temperature in Method B also contribute to its greater stability against minor environmental fluctuations.

Final Comparison and Recommendation

FeatureMethod A: Standard C18Method B: Optimized Phenyl-HexylRationale for Preference
Specificity AcceptableExcellentSuperior resolution of degradants.
System Suitability GoodExcellentBetter peak shape and efficiency.
Linearity & Range GoodExcellentWider linear range.
Accuracy & Precision GoodExcellentLower variability.
Sensitivity (LOD/LOQ) ModerateExcellent5-fold more sensitive.
Robustness ModerateExcellentLess affected by minor changes.

While Method A would be considered a validatable method for the quantification of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, Method B is unequivocally the superior choice. Its enhanced specificity, sensitivity, precision, and robustness provide a higher degree of confidence in the generated data, making it more suitable for use in a regulated environment. The initial investment in developing a more optimized method like Method B pays significant dividends in the long run through more reliable data and fewer analytical issues.

Conclusion

This comparative guide illustrates the critical importance of thorough method development and validation in analytical chemistry. By moving beyond a "one-size-fits-all" approach and tailoring the chromatographic conditions to the specific analyte, we can develop highly robust and reliable HPLC methods. For the quantification of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, an optimized method utilizing a phenyl-hexyl column with a gradient elution provides demonstrably superior performance across all key validation parameters when compared to a standard C18 isocratic method. This ensures the generation of high-quality, defensible data essential for advancing drug development programs.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • HPLC System Suitability Testing Guide | PDF | High Performance Liquid Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Novel Pyrazole Ligands in Palladium-Catalyzed Cross-Coupling

Topic: A Comparative Analysis of the Catalytic Efficiency of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate against Standard Buchwald-Type Ligands in the Suzuki-Miyaura Coupling Reaction. Introduction: The Quest for Super...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Analysis of the Catalytic Efficiency of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate against Standard Buchwald-Type Ligands in the Suzuki-Miyaura Coupling Reaction.

Introduction: The Quest for Superior Catalytic Systems

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, form the bedrock of C-C bond formation.[1] The performance of these reactions is not dictated by the metal alone; the choice of ligand is critical, influencing catalyst stability, activity, and substrate scope.[2][3]

This guide focuses on a methodical approach to evaluating the catalytic efficiency of a novel N-donor ligand, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate . Pyrazole-containing compounds have emerged as versatile ligands, capable of fine-tuning the electronic and steric properties of metal complexes.[4][5] We will benchmark its performance against two industry-standard, bulky electron-rich phosphine ligands: XPhos and SPhos . These Buchwald ligands are renowned for their broad utility and high activity, particularly with challenging substrates like aryl chlorides.[6][7]

The objective of this guide is to provide researchers with a robust, self-validating experimental framework to objectively quantify and compare the performance of this novel pyrazole ligand. We will delve into the causality behind the experimental design, provide a detailed protocol for a benchmark reaction, and establish the key metrics for a rigorous comparison.

Mechanistic Considerations & The Role of the Ligand

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The ligand plays a crucial role in modulating the kinetics and stability of intermediates in each fundamental step: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The first and often rate-limiting step involves the addition of the aryl halide to the Pd(0) complex. Electron-rich ligands, like the standard XPhos and SPhos, enhance the electron density on the palladium center, which facilitates this step.[3] The N-donor character of our target pyrazole ligand is expected to similarly influence the metal center's electronics.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step involves the base and is sensitive to the steric environment around the metal.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. Bulky ligands, a hallmark of the Buchwald portfolio, are known to promote this step by creating steric pressure that favors the formation of the product.[3][8]

The core question our experimental design seeks to answer is how the unique electronic and steric profile of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate influences these steps relative to the well-understood performance of XPhos and SPhos.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2 / Base) Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' Complex Transmetalation->Pd(II)_Aryl_Complex RedElim Reductive Elimination Pd(II)_Aryl_Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Framework for Unbiased Comparison

To ensure a fair and objective comparison, all ligands must be tested under identical, rigorously controlled conditions. We propose a benchmark reaction: the coupling of an electronically unactivated and sterically accessible aryl chloride (4-chlorotoluene) with phenylboronic acid. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a suitable test for catalytic activity.[6]

Key Performance Indicators (KPIs)

The catalytic efficiency will be quantified using three standard metrics:[9][10]

  • Yield (%): The percentage of the limiting reagent converted to the desired product. Determined by Gas Chromatography (GC) with an internal standard.

  • Turnover Number (TON): The absolute number of moles of product formed per mole of catalyst used. It is a measure of catalyst stability and longevity. TON = (moles of product) / (moles of catalyst).[10][11]

  • Turnover Frequency (TOF): The number of turnovers per unit time (e.g., h⁻¹). It represents the intrinsic rate of the catalyst. TOF = TON / time.[10][11] For a more accurate measure of initial activity, TOF should ideally be calculated at low conversion (<10%).[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (for each ligand) cluster_analysis Analysis Reagents Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Internal Standard Setup Charge Schlenk Tube: - Pd Precursor - Ligand - Base Reagents->Setup Catalyst Prepare Catalyst Precursor/ Ligand Stock Solutions Catalyst->Setup Inert Evacuate & Backfill with Argon (3x) Setup->Inert Add Add Solvent, Substrates via Syringe Inert->Add Heat Place in Preheated Oil Bath (e.g., 100 °C) Add->Heat Sample Take Aliquots at Timed Intervals (t=0, 1h, 4h, 24h) Heat->Sample Quench Quench with Water, Extract with Ethyl Acetate Sample->Quench GC Analyze by GC-FID to Determine Yield Quench->GC Calculate Calculate Yield, TON, and TOF GC->Calculate

Caption: Standardized workflow for comparing ligand performance.

Detailed Experimental Protocol

Materials & Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (Test Ligand)

  • XPhos (Standard Ligand 1)

  • SPhos (Standard Ligand 2)

  • 4-Chlorotoluene (Substrate 1)

  • Phenylboronic acid (Substrate 2)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous (or Dioxane)

  • Dodecane (Internal Standard for GC analysis)

  • Schlenk tubes, argon gas supply, magnetic stir plates, oil baths

Procedure:

  • Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of 4-chlorotoluene, phenylboronic acid, and dodecane in the reaction solvent.

  • Reaction Setup (performed in a glovebox or under a strict argon atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 1.0 mol%).

    • Add the respective ligand (0.012 mmol, 2.4 mol%). The Pd:Ligand ratio is a critical parameter; a 1:2.4 ratio is a common starting point for monoligating phosphines, and we will maintain it for the pyrazole ligand for consistency.

    • Add K₃PO₄ (1.0 mmol).

  • Reaction Execution:

    • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

    • Add anhydrous toluene (e.g., 2 mL) via syringe.

    • Add the 4-chlorotoluene stock solution (0.5 mmol, 1.0 equiv).

    • Add the phenylboronic acid stock solution (0.75 mmol, 1.5 equiv).

    • Place the sealed tube into a preheated oil bath at 100 °C and begin vigorous stirring.

  • Sampling and Analysis:

    • At specified time points (e.g., 1, 4, and 24 hours), carefully withdraw a small aliquot (~50 µL) from the reaction mixture under a positive pressure of argon.

    • Immediately quench the aliquot in a vial containing ethyl acetate (1 mL) and water (0.5 mL).

    • Analyze the organic layer by Gas Chromatography-Flame Ionization Detector (GC-FID) to determine the yield of 4-methyl-1,1'-biphenyl relative to the internal standard.

Data Presentation and Interpretation

All quantitative data must be summarized in a clear, structured table to facilitate direct comparison. The following is a hypothetical data set illustrating how the results should be presented.

Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

EntryLigandTime (h)Yield (%) [a]TON [b]TOF (h⁻¹) [c]
1Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate 1151515
24454511.3
32470702.9
4XPhos 1858585
54>99>99>24.8
624>99>99>4.1
7SPhos 1828282
84>99>99>24.8
924>99>99>4.1

Reaction Conditions: 0.5 mmol 4-chlorotoluene, 0.75 mmol phenylboronic acid, 1.0 mmol K₃PO₄, 1.0 mol% Pd(OAc)₂, 2.4 mol% ligand, toluene (2 mL), 100 °C. [a] Yield determined by GC-FID using dodecane as an internal standard. [b] TON = Yield (%) / mol% of Pd. [c] TOF = TON / Time (h). The value at 1h provides the best estimate of initial activity.

Interpreting the Results:

  • Initial Activity (TOF at 1h): In our hypothetical data, XPhos and SPhos show significantly higher initial TOFs (85 and 82 h⁻¹, respectively) compared to the pyrazole ligand (15 h⁻¹). This suggests that the standard phosphine ligands facilitate a much faster catalytic turnover, likely by accelerating the rate-limiting oxidative addition step.

  • Catalyst Stability & Final Conversion (TON at 24h): While the Buchwald ligands achieve near-quantitative conversion and a TON of >99 within 4 hours, the pyrazole ligand reaches a TON of 70 after 24 hours. This could indicate either a slower reaction rate or potential catalyst deactivation over time. Further experiments, such as catalyst loading screens, would be required to probe the ultimate stability and TON limit of the pyrazole-based system.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the comparative evaluation of a novel pyrazole-based ligand against established industry standards. By adhering to a standardized protocol and quantifying performance through established metrics like yield, TON, and TOF, researchers can generate unbiased and reproducible data.

Based on our hypothetical results, while methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate demonstrates catalytic activity, it does not match the high efficiency of benchmark ligands like XPhos and SPhos under these specific conditions. This, however, is not a failure but a critical data point. Future work should focus on understanding the structure-activity relationship. For instance, modifying the substituents on the pyrazole ring could enhance its electronic or steric properties, potentially leading to a more active catalyst.[4] This foundational comparison is the essential first step in the iterative process of ligand design and catalyst optimization.

References

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate: A Comparative Guide

As a Senior Application Scientist, I often encounter challenges in the structural elucidation and quantification of pyrazole-derived esters. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a highly versatile building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter challenges in the structural elucidation and quantification of pyrazole-derived esters. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a highly versatile building block widely utilized in the development of agrochemicals and pharmaceuticals.

This guide provides an in-depth, objective comparison of its mass spectrometric behavior under two distinct analytical paradigms: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . Rather than simply listing fragmentation peaks, we will dissect the causality behind these fragmentations and provide self-validating protocols to ensure absolute data integrity in your laboratory.

Structural Overview & Mechanistic Causality of Fragmentation

To predict how a molecule will fragment, we must first analyze its ionizable domains. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (Exact Mass: 168.0899 Da) contains two highly reactive sites under mass spectrometric conditions:

  • The Pyrazole Ring: An electron-rich, nitrogen-containing heterocycle that readily accepts protons (in ESI) and undergoes characteristic ring-contraction or neutral losses (HCN, N₂) under high energy .

  • The Methyl Propanoate Ester: A carbonyl-containing aliphatic chain prone to classic α -cleavage and neutral loss of alcohols/formates .

The Thermodynamic Driver: Formation of the m/z 109 Base Peak

Regardless of whether you use the hard ionization of EI or the soft ionization of ESI, the fragmentation pathways converge on a highly stable intermediate at m/z 109 .

  • In EI (70 eV): The initial ionization forms a radical cation (M +∙ , m/z 168). The most thermodynamically favorable pathway is the α -cleavage of the ester bond, resulting in the expulsion of a methoxycarbonyl radical ( COOCH₃, -59 Da).

  • In ESI-CID: The protonated precursor ([M+H] + , m/z 169) undergoes a charge-directed neutral loss of methyl formate (HCOOCH₃, -60 Da).

Both mechanisms yield the identical[3-methyl-1H-pyrazol-1-yl-CHCH₃] + cation (m/z 109). This cation acts as the base peak because the positive charge on the α -carbon is extensively stabilized via resonance delocalization into the pyrazole π -system. Further high-energy fragmentation of the pyrazole ring leads to the expulsion of HCN or N₂, a hallmark of pyrazole derivatives .

Fragmentation Parent_EI M+• m/z 168 Frag_137_EI [M - •OCH3]+ m/z 137 Parent_EI->Frag_137_EI -•OCH3 Frag_109_EI [M - •COOCH3]+ m/z 109 (Base Peak) Parent_EI->Frag_109_EI -•COOCH3 Frag_81_EI [M - COOCH3 - N2]+ m/z 81 Frag_109_EI->Frag_81_EI -N2 / -HCN Parent_ESI [M+H]+ m/z 169 Frag_137_ESI [M+H - CH3OH]+ m/z 137 Parent_ESI->Frag_137_ESI -CH3OH Frag_109_ESI [M+H - HCOOCH3]+ m/z 109 (Base Peak) Parent_ESI->Frag_109_ESI -HCOOCH3 Frag_83_ESI [3-methylpyrazole+H]+ m/z 83 Frag_109_ESI->Frag_83_ESI -C2H2

Fig 2. Logical fragmentation pathways under EI (red) and ESI (green) conditions.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct analytical platform depends entirely on your experimental objective. If your goal is untargeted screening or impurity profiling , the reproducible, library-searchable fragmentation of GC-EI-MS is superior. Conversely, if you require high-sensitivity targeted quantification (e.g., in pharmacokinetic studies), the intact precursor preservation and specific MRM transitions of LC-ESI-MS/MS are required.

Quantitative Data & Platform Comparison
FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Type Hard (70 eV Electron Impact)Soft (Electrospray Ionization, +ve mode)
Primary Precursor Ion M +∙ (m/z 168, low abundance < 15%)[M+H] + (m/z 169, high abundance > 90%)
Base Peak (Typical) m/z 109m/z 109 (Product Ion via CID)
Key Secondary Fragments m/z 137, m/z 81m/z 137, m/z 83
Primary Application Structural elucidation, NIST library matchingTargeted quantification (MRM), PK/PD studies
Matrix Compatibility Requires volatile, thermally stable matricesHighly adaptable to biological fluids (with LC)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate specific causality-driven steps to ensure that the data generated is free from instrumental artifacts, carryover, or degradation.

Workflow cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-MS/MS Pathway Sample Sample Prep: Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate GC_Inj Derivatization-Free Injection (Volatility Check) Sample->GC_Inj LC_Inj Reversed-Phase LC (Mobile Phase: ACN/H2O + 0.1% FA) Sample->LC_Inj EI_Ion Hard Ionization (70 eV EI) M+• Formation GC_Inj->EI_Ion GC_Frag Extensive Fragmentation (m/z 109, 81, 137) EI_Ion->GC_Frag Data Data Acquisition & Structural Elucidation GC_Frag->Data ESI_Ion Soft Ionization (+ESI) [M+H]+ Formation LC_Inj->ESI_Ion LC_Frag Collision-Induced Dissociation (m/z 109, 83) ESI_Ion->LC_Frag LC_Frag->Data

Fig 1. Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

Protocol A: GC-EI-MS Analysis

Causality: Esters can degrade in active inlet liners. We utilize a mid-polarity column and an internal standard to validate system inertness and normalize injection variances.

  • System Suitability Test (SST): Inject a solvent blank (GC-grade hexane) to confirm zero baseline carryover. Follow with an SST mix (e.g., octafluoronaphthalene) to verify the MS signal-to-noise ratio is > 100:1.

  • Sample Preparation: Dissolve the analyte in hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an internal standard (e.g., Pyrene-d10).

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Reasoning: The 5% phenyl phase provides optimal retention for the polar pyrazole without causing peak tailing.

    • Injection: 1 µL, splitless mode. Inlet temperature: 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins). Carrier gas: Helium at 1.0 mL/min.

  • Ionization & Acquisition: Set the MS transfer line to 280°C and the ion source to 230°C. Apply standard 70 eV electron energy. Acquire data in full scan mode (m/z 50–300).

Protocol B: LC-ESI-MS/MS (MRM) Analysis

Causality: ESI is highly susceptible to matrix suppression. We mandate the use of formic acid to force the pyrazole nitrogen (pKa ~2.5) into its protonated state, maximizing ionization efficiency.

  • Carryover Validation: Bracket all sample sequences with mobile phase blanks. ESI sources can retain sticky basic compounds; blanks validate that the m/z 169 signal is truly from the current injection.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in the initial mobile phase (95% Water / 5% Acetonitrile). Add 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

    • Gradient: Flow rate 0.4 mL/min. 5% B to 95% B over 3 minutes.

  • Tandem Mass Spectrometry (MRM):

    • Source Parameters: Source temperature 150°C, Desolvation temperature 400°C. Positive ion mode (+ESI).

    • MRM Transitions: Set Q1 to isolate m/z 169. Apply a Collision Energy (CE) of 15 eV with Argon gas to monitor the m/z 169 → 109 transition (Quantifier). Apply a CE of 25 eV to monitor the m/z 169 → 83 transition (Qualifier).

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2019. Available at:[Link]

  • Nishiwaki, T. "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B: Physical Organic, 1967. Available at:[Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Science Ready, Accessed 2026. Available at:[Link]

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a key building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a key building block in the synthesis of various biologically active molecules. Its pyrazole core is a common motif in pharmaceuticals and agrochemicals, exhibiting a wide range of activities. The propanoate side chain offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in drug discovery and development pipelines. Given its importance, the efficient and reproducible synthesis of this molecule is of paramount importance. This guide provides an in-depth comparison of two plausible and commonly employed synthetic routes, offering insights into the practical considerations and potential challenges associated with each approach.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are considered here:

  • Route 1: Direct N-Alkylation of 3-Methylpyrazole. This is a convergent and atom-economical approach that involves the direct reaction of 3-methylpyrazole with a suitable propanoate electrophile.

  • Route 2: Cyclization followed by Esterification. This is a linear approach that first constructs the pyrazole ring with the desired side chain as a carboxylic acid, which is subsequently esterified.

The choice between these routes will depend on factors such as the desired regioselectivity, scale of the reaction, and the availability of starting materials.

Comparative

Spectroscopic Validation of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Purity: A Comparative Analytical Guide

As a Senior Application Scientist navigating the synthesis and scale-up of pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals, one of the most persistent analytical challenges is the regioselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the synthesis and scale-up of pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals, one of the most persistent analytical challenges is the regioselective validation of N-alkylated pyrazoles.

When 3-methylpyrazole is subjected to N-alkylation with methyl 2-bromopropanoate, the inherent tautomerism of the pyrazole ring results in two nucleophilic nitrogen centers. This inevitably yields a mixture of two regioisomers: the desired 1,3-isomer (methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate) and the critical impurity, the 1,5-isomer (methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate) [1]. While steric hindrance heavily favors the formation of the 1,3-isomer, validating the absolute purity of the final product requires analytical techniques capable of differentiating these nearly identical structural isomers [2].

This guide objectively compares the spectroscopic and chromatographic modalities used to validate the purity of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, providing self-validating protocols and mechanistic rationale for each approach.

The Regioselectivity Challenge: 1,3- vs. 1,5-Isomer

To understand the analytical strategy, we must first understand the causality of the impurity. The N-alkylation of unsymmetrical pyrazoles is governed by a delicate balance of sterics and electronics [3]. The 5-methyl group in the 1,5-isomer creates significant steric crowding against the bulky propanoate moiety at the N1 position. This steric clash not only reduces the thermodynamic stability of the 1,5-isomer but also alters its electronic environment, which is the exact phenomenon we exploit for spectroscopic differentiation.

Regioselectivity cluster_0 N-Alkylation of 3-Methylpyrazole SM 3-Methylpyrazole (Tautomeric Mixture) P1 Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (Target: 1,3-Isomer) SM->P1 Major Pathway (Less Steric Hindrance) P2 Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate (Impurity: 1,5-Isomer) SM->P2 Minor Pathway (Steric Hindrance) Reagent Methyl 2-bromopropanoate + Base (e.g., K2CO3) Reagent->P1 Reagent->P2 NOE1 NOESY: N-CH ↔ Pyrazole H5 (No steric clash) P1->NOE1 Validation NOE2 NOESY: N-CH ↔ 5-Methyl (Steric crowding) P2->NOE2 Validation

Caption: Reaction pathways for the N-alkylation of 3-methylpyrazole and the diagnostic NOESY correlations used for validation.

Comparison of Analytical Modalities

No single analytical technique provides a complete picture of purity. NMR is the gold standard for absolute structural assignment, while HPLC and GC are required for sensitive, quantitative batch release.

Table 1: Performance Comparison of Analytical Techniques
Feature1D & 2D NMR SpectroscopyHPLC-UV (Reverse Phase)GC-MS
Primary Utility Absolute regiochemical assignmentRoutine purity quantificationVolatile impurity profiling & MW confirmation
Sensitivity (LOD) ~1-2% (Routine 1D)< 0.05%< 0.1%
Isomer Resolution Excellent (distinct chemical shifts)Excellent (baseline separation)Good (slight retention time differences)
Reference Standard Not strictly required (first principles)Required for accurate quantitationRequired for quantitation
Key Limitation Low sensitivity for trace impuritiesCannot identify unknown peaks without MSThermally labile species may degrade

The Gold Standard: NMR Spectroscopic Validation

The definitive proof of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate purity relies on Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Because the 1,3- and 1,5-isomers have identical masses, MS alone cannot differentiate them without complex fragmentation analysis.

Diagnostic Chemical Shifts and NOE Correlations

In the ¹H NMR spectrum, the local magnetic environment of the N-CH proton (the chiral center of the propanoate group) is highly sensitive to the adjacent pyrazole substituent. In the 1,5-isomer, the proximity of the 5-methyl group causes an anisotropic deshielding effect, typically shifting the N-CH quartet downfield compared to the 1,3-isomer.

However, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the irrefutable, self-validating proof of structure by mapping through-space (< 5 Å) proton-proton interactions.

Table 2: Diagnostic NMR Markers (CDCl₃)
RegioisomerPyrazole ProtonsDiagnostic NOESY Cross-PeaksCausality of NOE
1,3-Isomer (Target) H4 (doublet), H5 (doublet)N-CHPyrazole H5 The N-CH proton is spatially adjacent to the unsubstituted H5 position of the pyrazole ring.
1,5-Isomer (Impurity) H3 (doublet), H4 (doublet)N-CH5-Methyl group The N-CH proton is forced into spatial proximity with the sterically demanding 5-methyl group.
Protocol 1: 2D NOESY Acquisition for Regioisomer Confirmation

This protocol is designed to prevent spin-diffusion artifacts, ensuring that only true spatial neighbors show cross-peaks.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl₃ (100% atom D, TMS 0.03% v/v). Rationale: High concentration maximizes the signal-to-noise ratio for the relatively weak NOE signals.

  • 1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum (400 or 500 MHz) to identify the N-CH quartet (~5.0 ppm) and the pyrazole methyl singlet (~2.2 ppm).

  • NOESY Setup: Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Mixing Time ( tm​ ) Optimization: Set the mixing time to 400 ms . Rationale: For small molecules (MW < 500), the correlation time ( τc​ ) is short. A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup without allowing secondary (indirect) spin diffusion, which could yield false-positive cross-peaks.

  • Acquisition & Processing: Acquire with 16-32 scans per t1 increment (256 increments). Process with a squared sine-bell window function.

  • Validation Check: Verify the presence of a cross-peak between the N-CH proton and the pyrazole H5 proton. The absence of a cross-peak between the N-CH and the pyrazole methyl group confirms the product is strictly the 1,3-isomer.

Chromatographic Validation: HPLC-UV and GC-MS

Once the structure is validated via NMR, routine purity assessment must be transferred to chromatographic methods to detect trace levels of the 1,5-isomer and other synthetic by-products.

Protocol 2: HPLC-UV Method for Isomer Quantitation

The 1,3- and 1,5-isomers exhibit different dipole moments and hydrophobic surface areas due to the shielding of the N2 lone pair by the 5-methyl group in the impurity. This allows for baseline separation on standard reverse-phase columns.

  • Column Selection: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Rationale for TFA: Pyrazoles are weakly basic (pKa ~2.5). The acidic modifier ensures the pyrazole ring is fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm (characteristic π-π* transition of the pyrazole ring).

  • System Suitability: Inject a spiked mixture of the 1,3- and 1,5-isomers. The 1,5-isomer typically elutes slightly earlier due to the steric shielding of the polar N2 nitrogen, which reduces its interaction with the aqueous mobile phase. Resolution ( Rs​ ) must be > 2.0.

Workflow Start Crude Product Mixture Step1 1H NMR (1D) Identify diagnostic chemical shifts Start->Step1 Step2 2D NOESY NMR Confirm absolute regiochemistry Step1->Step2 Structural ID Step3 HPLC-UV (C18) Quantify 1,3 vs 1,5 Isomer Ratio Step2->Step3 Method Transfer Step4 GC-MS Confirm Mass & Volatile Impurities Step3->Step4 Orthogonal Check End Certified Pure 1,3-Isomer Step4->End

Caption: Integrated analytical workflow for the comprehensive purity validation of pyrazole derivatives.

GC-MS Considerations

For methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, GC-MS serves as an excellent orthogonal technique. Because the compound is relatively low molecular weight and volatile, it can be analyzed on a standard 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

  • Causality of Separation: The 1,5-isomer has a slightly lower boiling point due to the reduced intermolecular dipole-dipole interactions (steric shielding), causing it to elute before the 1,3-isomer in the GC chromatogram. Electron Ionization (EI) at 70 eV will yield a molecular ion peak at m/z 168, with characteristic fragmentation involving the loss of the methoxy radical (-31 Da) and the ester group.

Conclusion

The spectroscopic validation of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate requires a dual-pronged approach. 2D NOESY NMR acts as the foundational pillar of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by providing undeniable proof of the 1,3-regiochemistry based on fundamental physical laws of spatial magnetization transfer. Once the structure is anchored, HPLC-UV provides the high-throughput, high-sensitivity quantitation necessary for rigorous pharmaceutical and chemical development standards.

References
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Omega. Available at:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at:[Link]

Validation

A Researcher's Guide to Benchmarking the Binding Affinity of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate in Receptor Assays

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. Given the limited publicly available data on this specific molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. Given the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its evaluation. We will delve into the rationale behind target selection, present detailed experimental protocols for various binding assays, and establish a framework for comparative analysis against suitable reference compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Compounds containing this five-membered heterocycle exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][3] The diverse pharmacological profiles of pyrazole derivatives stem from their ability to interact with a variety of biological targets. For instance, some pyrazole-containing compounds have shown affinity for G-protein coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1), while others target nuclear receptors or enzymes.[4][5]

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, the subject of this guide, is a relatively uncharacterized molecule. Its structural features, however, suggest potential interactions with various receptor systems. This guide will provide the necessary steps to elucidate its binding characteristics and benchmark its performance against established ligands.

Part 1: Target Identification and Rationale

The initial and most critical step is to identify potential biological targets for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. Based on the pyrazole core and its known interactions, we can hypothesize several receptor families as starting points for our investigation.

Potential Target Classes:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for pyrazole-containing drugs.[6] Their involvement in a vast array of physiological processes makes them a primary area of investigation.[7]

  • Nuclear Receptors (NRs): These ligand-activated transcription factors are involved in regulating gene expression in response to various stimuli.[8][9] The hydrophobic nature of many NR ligands makes this a plausible target class for our compound.[8]

  • Other Enzymes and Ion Channels: The pyrazole scaffold has also been found in inhibitors of various enzymes and modulators of ion channels.

Rationale for Target Selection:

The selection of initial targets for screening will be guided by a combination of literature precedence for similar pyrazole-containing structures and computational modeling (where available). A broad initial screen against a panel of receptors from different families is advisable to identify potential "hits."

Part 2: A Multi-faceted Approach to Binding Affinity Determination

A comprehensive understanding of a compound's binding affinity requires the use of multiple, complementary assay formats. This guide will focus on three widely accepted and robust techniques: Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the benchmark for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[10][11] These assays can be performed in two primary formats: saturation and competitive binding.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Receptor Source (e.g., cell membranes) A1 Incubate Receptor, Radioligand, and Test Compound P1->A1 P2 Prepare Radioligand (Fixed Concentration) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Establish Equilibrium A1->A2 S1 Separate Bound from Free Radioligand (e.g., Filtration) A2->S1 D1 Quantify Radioactivity (Scintillation Counting) S1->D1 D2 Generate Competition Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare membranes from cells expressing the target receptor. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (typically at or below its dissociation constant, Kd) and a range of concentrations of the unlabeled test compound (methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate).[10][12]

  • Incubation: Add the receptor preparation to initiate the binding reaction and incubate the plate to allow the binding to reach equilibrium.[12]

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filtermat that traps the cell membranes.[10][13]

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP): A Homogeneous Alternative

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15] It is a homogeneous assay, meaning it does not require a separation step, making it well-suited for high-throughput screening.[14]

Experimental Workflow: Competitive Fluorescence Polarization Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare Receptor A1 Incubate Receptor, Tracer, and Test Compound P1->A1 P2 Prepare Fluorescent Ligand (Tracer) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 D1 Measure Fluorescence Polarization A1->D1 D2 Generate Competition Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Protocol: Competitive Fluorescence Polarization Assay

  • Reagent Preparation: Prepare solutions of the target receptor, a fluorescently labeled ligand (tracer) with known affinity for the receptor, and serial dilutions of the test compound.[14]

  • Assay Setup: In a microplate, combine the receptor, tracer, and varying concentrations of the test compound.[16]

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[14]

  • Data Analysis: As the concentration of the test compound increases, it will displace the tracer from the receptor, leading to a decrease in fluorescence polarization.[15] Plot the polarization values against the log of the test compound concentration to determine the IC50.

Surface Plasmon Resonance (SPR): Real-time Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[17][18] It provides valuable information on both the affinity and the kinetics (association and dissociation rates) of the interaction.[18][19]

Experimental Workflow: Surface Plasmon Resonance

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Immobilize Receptor on Sensor Chip A1 Inject Test Compound (Analyte) at Various Concentrations P1->A1 A2 Monitor Binding in Real-Time A1->A2 D1 Generate Sensorgrams A2->D1 D2 Determine Association (ka) and Dissociation (kd) Rates D1->D2 D3 Calculate Affinity (KD) D2->D3

Sources

Comparative

A Comparative Guide to Pyrazole-Based Esters in Agrochemistry and Drug Discovery: Spotlight on Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

For researchers, scientists, and professionals in drug development and agrochemical innovation, the pyrazole scaffold represents a cornerstone of modern molecular design. Its inherent chemical properties and versatile su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and agrochemical innovation, the pyrazole scaffold represents a cornerstone of modern molecular design. Its inherent chemical properties and versatile substitution patterns have led to the development of numerous blockbuster products. This guide provides an in-depth technical comparison of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate and other key pyrazole-based esters, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR), supported by experimental data from peer-reviewed literature.

The Pyrazole Core: A Privileged Scaffold

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a bioisostere of the phenyl group but with improved physicochemical properties such as enhanced solubility and metabolic stability. These characteristics make pyrazole derivatives attractive candidates for modulating biological processes. The strategic placement of substituents on the pyrazole ring allows for fine-tuning of a molecule's steric and electronic properties, directly influencing its interaction with biological targets.

Synthesis of Pyrazole-Based Esters

The synthesis of pyrazole-based esters typically involves the construction of the pyrazole ring followed by the introduction or modification of the ester functionality. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

Experimental Protocol: Generalized Knorr Synthesis of Pyrazole Esters

  • Reaction Setup: To a solution of a β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a hydrazine derivative (1.1 equivalents).

  • Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole ester.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process beta-Ketoester beta-Ketoester Condensation Condensation beta-Ketoester->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Work-up Work-up Condensation->Work-up Reaction Completion Purification Purification Work-up->Purification Crude Product Final Pyrazole Ester Final Pyrazole Ester Purification->Final Pyrazole Ester Pure Product

Comparative Performance Analysis: Herbicidal and Fungicidal Activities

While direct comparative data for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate against other pyrazole esters in a single study is limited, we can infer its potential performance by analyzing structure-activity relationship (SAR) data from various studies on analogous compounds. The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the ester group.

Herbicidal Activity: Targeting Plant-Specific Enzymes

Many commercial herbicides feature a pyrazole core, often targeting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1] The propanoate moiety in the target compound is a common feature in herbicides, often acting as a prodrug that is hydrolyzed in the plant to the active carboxylic acid.

Compound/Class Target Enzyme Key Structural Features Observed Activity Reference
Pyrazole-based HPPD InhibitorsHPPD4-Benzoyl-pyrazole-5-ol pharmacophoreHigh herbicidal activity, with some compounds achieving 100% inhibition at 30 g ai/ha.[1][1]
Phenylpyridine-Containing PyrazolesNot specified4-(pyridin-2-yl)phenylene sulfide structureModerate post-emergence activity (50-60% inhibition at 150 g a.i./hm²).BenchChem
Pyrazole Amide DerivativesTransketolasePyrazole amide scaffoldSignificant root and stem growth inhibition, some outperforming commercial herbicides.BenchChem

Structure-Activity Relationship Insights for Herbicidal Pyrazole Esters:

  • Substitution on the Pyrazole Ring: The presence of a methyl group at the 3-position, as in our target compound, is a common feature in many bioactive pyrazoles. Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the overall electronic properties of the molecule, which can impact binding to the target enzyme.

  • The Propanoate Moiety: The 2-propanoate group is a well-established feature in many "fop" and "prop" herbicides. The stereochemistry at the chiral center of the propanoate can significantly influence herbicidal activity.

  • Substituents on a Phenyl Ring (if present): For pyrazoles containing a phenyl ring, the nature and position of substituents are critical. Electron-withdrawing groups often enhance activity.[1]

Herbicide_MoA Pyrazole Ester Herbicide Pyrazole Ester Herbicide Plant Enzyme Plant Enzyme Pyrazole Ester Herbicide->Plant Enzyme Inhibits Weed Growth Weed Growth Pyrazole Ester Herbicide->Weed Growth Inhibits Essential Metabolic Pathway Essential Metabolic Pathway Plant Enzyme->Essential Metabolic Pathway Catalyzes Essential Metabolic Pathway->Weed Growth Supports

Fungicidal Activity: Disrupting Fungal Respiration

Pyrazole carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2] While our target compound is an ester, the pyrazole core is a key pharmacophore in many successful fungicides.

Compound/Class Target Enzyme Key Structural Features Observed Activity Reference
Pyrazole-Carboxamide SDHIsSuccinate Dehydrogenase5-(trifluoromethyl)pyrazole-3-carboxamide coreHigh efficacy against a broad spectrum of fungal pathogens.BenchChem
Pyrazole-4-carboxylic oxime estersNot specifiedOxime ester group replacing the carboxamideGood activity against S. sclerotiorum, B. cinerea, and R. solani at 50 ppm.ProQuest
l-serine-derived pyrazole amidesSuccinate DehydrogenaseDerived from natural productsGood inhibition rate against Physalospora piricola.[3][3]

Structure-Activity Relationship Insights for Fungicidal Pyrazole Esters:

  • The Ester Group as a Bioisostere: The ester group in methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate can be considered a bioisosteric replacement for the more common amide group found in many pyrazole fungicides. This modification can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lipophilicity and Systemicity: The overall lipophilicity of the molecule, influenced by the ester and other substituents, plays a crucial role in its ability to penetrate fungal cell walls and move within the plant (systemicity).

Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: Grow the target fungal pathogens on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until sufficient mycelial growth is achieved.

  • Preparation of Test Compounds: Dissolve the pyrazole ester compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup: Incorporate various concentrations of the test compounds into the molten agar medium before pouring it into Petri dishes.

  • Inoculation: Place a small plug of mycelia from the edge of an actively growing fungal culture onto the center of the agar plates containing the test compounds.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (without any test compound) reaches the edge of the plate.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in each plate. Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Conclusion and Future Perspectives

The herbicidal potential of this compound is suggested by the presence of the 2-propanoate moiety, a common feature in auxin-mimicking herbicides. Its fungicidal potential stems from the well-established bioactivity of the pyrazole scaffold, although the ester linkage represents a departure from the more common amide linkage in commercial pyrazole fungicides.

Further research is warranted to synthesize and screen methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate and its analogs in a systematic manner. Such studies should include head-to-head comparisons with established commercial standards to accurately assess their performance and potential for future development. The exploration of different ester groups and further substitution on the pyrazole ring could lead to the discovery of novel compounds with enhanced efficacy and improved safety profiles.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ProQuest. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Precautionary Principles

Before handling any chemical waste, it is crucial to understand its potential hazards. For pyrazole derivatives, the following should be considered:

  • Irritation: Many pyrazole derivatives are known to be skin and eye irritants.[4][5][6][7]

  • Toxicity: While data for this specific compound is limited, nitrogen-containing heterocyclic compounds can have varying levels of toxicity.[8] It is prudent to treat the compound as potentially harmful if swallowed or inhaled.[7]

  • Environmental Impact: The release of active pharmaceutical ingredients or their precursors into the environment is a growing concern. Pyrazole-based compounds can have ecotoxicological effects. Therefore, drain disposal is not a viable or responsible option.[9][10]

Core Precautionary Measures:
  • Always consult the specific Safety Data Sheet (SDS) if one is available for the compound you are working with.

  • Work in a well-ventilated area , preferably within a chemical fume hood, when handling the waste.[9]

  • Avoid generating dust or aerosols. [4][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling chemical waste. The following table summarizes the recommended PPE for handling methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate waste.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and irritation.[9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[9]
Skin and Body Protection A lab coat and closed-toe shoes.To protect the skin from accidental spills.[9]
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[9]To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate should be conducted in accordance with institutional, local, and national regulations for chemical waste.[4][11]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Classification: This compound should be treated as a non-hazardous or hazardous chemical waste, depending on your institution's and local regulations' specific criteria. Given its nature as a bioactive compound precursor, treating it as chemical waste is the most prudent approach.

  • Segregation: Do not mix methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate waste with other waste streams. It should be collected in a designated container for solid or liquid chemical waste.

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect unused or waste powder in a clearly labeled, sealed container.

    • For containers with trace amounts of solid residue, triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid chemical waste.[10]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a designated, leak-proof container labeled for liquid chemical waste.

    • Crucially, do not dispose of this chemical down the drain. [9]

Step 3: Labeling

Accurate labeling is essential for the safety of all personnel and for compliant disposal. The label on your waste container should include:

  • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

  • The full chemical name: "methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate".

  • The approximate quantity of waste.

  • The date of accumulation.

  • Any known hazards (e.g., "Irritant").

Step 4: Storage
  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.[5][6]

  • Keep the container away from incompatible materials, such as strong oxidizing agents.[11]

Step 5: Final Disposal
  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][5][6][11]

  • These specialized companies have the facilities to dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated waste container.[7] Avoid creating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as chemical waste.

  • Reporting: Report the spill to your EHS office.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the disposal of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

DisposalWorkflow Disposal Workflow for Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate start Waste Generation waste_type Is the waste solid or liquid? start->waste_type container_check Is the original container empty? start->container_check solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid label_waste Label waste container with full chemical name, hazards, and date. solid_waste->label_waste liquid_waste->label_waste container_check->waste_type No triple_rinse Triple-rinse container with a suitable solvent. container_check->triple_rinse Yes collect_rinsate Collect rinsate as liquid chemical waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container in regular trash. triple_rinse->dispose_container collect_rinsate->liquid_waste store_waste Store in designated waste accumulation area. label_waste->store_waste final_disposal Arrange for pickup by a licensed waste disposal company. store_waste->final_disposal

Caption: Disposal decision workflow.

Conclusion

The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult your institution's EHS professionals for specific guidance.

References

  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • European Chemicals Agency. (2025, October 7).
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Methyl-1H-pyrazole-5-carboxylic acid.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • BenchChem. (n.d.).
  • U.S. Environmental Protection Agency. (2025, March 27).
  • National Center for Biotechnology Information. (2020).
  • California Department of Toxic Substances Control. (2026, February 15).
  • Bentham Science. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Angene Chemical. (2025, April 5). Safety Data Sheet: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.
  • IntechOpen. (2022, November 16).
  • TargetMol. (2026, March 1).
  • MDPI. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Central Drug House. (n.d.).
  • Sigma-Aldrich. (2025, November 6).

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The handling of any chemical reagent, including novel structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The handling of any chemical reagent, including novel structures like methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling, use, and disposal of this compound.

Our safety protocols are derived from a comprehensive analysis of structurally similar pyrazole and ester compounds. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we adopt a conservative, "worst-case" methodology to establish a high margin of safety, ensuring you are protected against a spectrum of potential hazards.

Inferred Hazard Profile: A Data-Driven Safety Approach

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate belongs to the pyrazole derivative family, a class of compounds with wide-ranging biological activities and, consequently, varied toxicological profiles.[1][2][3] Analysis of safety data from analogous chemicals allows us to anticipate the potential hazards and implement appropriate controls.[4]

Based on data for similar pyrazole and ester compounds, we can infer the following potential hazard classifications under the Globally Harmonized System (GHS):

Hazard Category GHS Hazard Statement Potential Effects & Rationale Source(s)
Acute Toxicity (Oral) H302: Harmful if swallowed.Pyrazole derivatives can exhibit oral toxicity. Ingestion may cause systemic effects.[5][6]
Acute Toxicity (Dermal) H311: Toxic in contact with skin.Some analogs show significant toxicity upon skin absorption. This necessitates robust skin protection to prevent systemic exposure.[7]
Skin Irritation H315: Causes skin irritation.This is a common characteristic of many functionalized organic molecules. Prolonged contact can lead to redness, inflammation, or dermatitis.[5][6][8][9]
Eye Irritation H319: Causes serious eye irritation.Direct contact with the eyes via splashes or aerosols can cause significant irritation and potential damage.[5][6][8][9]
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[5][6][9]

These classifications mandate the use of specific Personal Protective Equipment (PPE) to create a reliable barrier between you and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the procedure and the quantities being handled. The following protocol provides a baseline for safe operation, which should be scaled based on a risk assessment of your specific experimental setup.

Eye and Face Protection: The First Line of Defense

Causality: The eyes are highly susceptible to chemical splashes, which can cause serious and irreversible damage.[10] The inferred H319 "Causes serious eye irritation" classification for this compound makes eye protection non-negotiable.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn. Standard safety glasses are insufficient as they do not provide an adequate seal against splashes and vapors.[11]

  • High-Risk Operations: When handling larger volumes (>50 mL), conducting reactions under pressure, or performing tasks with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][12][13] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Causality: With potential for both skin irritation (H315) and dermal toxicity (H311), preventing skin contact is critical.[6][7][8][9]

  • Gloves: The choice of glove material is paramount.

    • Nitrile Gloves: Suitable for incidental contact and protection against minor splashes. Always check the manufacturer's compatibility chart.

    • Butyl or Neoprene Gloves: For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended due to their higher resistance to a broader range of organic compounds.[10][14]

    • Technique: Always inspect gloves for tears or punctures before use. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[7] Wash hands thoroughly after removing gloves.[6][7][9]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect skin and personal clothing from incidental contact.

  • Chemical Apron: For operations involving larger quantities where significant splashes are possible, a chemical-resistant apron should be worn over the lab coat.[12]

Respiratory Protection: Safeguarding Against Inhalation

Causality: The potential for respiratory irritation (H335) necessitates careful management of airborne contaminants.[5][6][9]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All handling of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate should be performed inside a certified chemical fume hood.[6][8] This ensures that vapors or aerosols are effectively captured and exhausted.

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[7][9] Respirator use requires a formal training and fit-testing program.[11]

Table 1: PPE Requirements by Operational Scale

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1 g / 10 mL) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Medium Scale (1-20 g / 10-100 mL) Chemical Splash GogglesDouble-gloving (Nitrile) or Butyl GlovesLab CoatChemical Fume Hood
Large Scale (>20 g / >100 mL) Goggles & Face ShieldButyl or Neoprene GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldButyl or Neoprene GlovesChemical-Resistant Suit or CoverallsNIOSH-Approved Respirator (if required)

Operational Workflow: A Step-by-Step Guide

A self-validating safety protocol integrates procedural steps with continuous risk assessment. The following workflow ensures safety is built into every stage of handling.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate the nearest safety shower and eyewash station.

  • Don all required PPE as outlined in Table 1.

  • Prepare all necessary equipment (glassware, spatulas, syringes) within the fume hood.

  • Have appropriate waste containers clearly labeled and ready for use.

Step-by-Step Handling Procedure
  • Weighing/Measuring: If the compound is a solid, carefully weigh it onto weighing paper or directly into a tared vessel inside the fume hood to minimize the generation of dust. If it is a liquid, measure the required volume using a graduated cylinder or syringe.

  • Chemical Transfer: Use a spatula for solids or a pipette/syringe for liquids. For air-sensitive reactions requiring cannula transfer, ensure you are trained in the proper techniques to avoid drips and aerosols.[15]

  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, have a cooling bath ready. Ensure the apparatus is securely clamped.

  • Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by apron (if used), face shield, goggles, and finally the lab coat.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Visualization of Handling Workflow

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Completion A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace & Waste Containers B->C D 4. Weigh / Measure Compound C->D E 5. Transfer to Reaction Vessel D->E F 6. Perform Experiment E->F G 7. Decontaminate Surfaces & Equipment F->G H 8. Dispose of Waste (See Disposal Plan) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J G cluster_waste_type Start Waste Generated Liquid Liquid Waste (e.g., reaction mixture, solvent rinses) Start->Liquid Solid Contaminated Solid Waste (e.g., gloves, paper towels, absorbent pads) Start->Solid Sharps Contaminated Sharps (e.g., needles, broken glass) Start->Sharps Container_L Place in Labeled Liquid Hazardous Waste Container Liquid->Container_L Container_S Place in Labeled Solid Hazardous Waste Container Solid->Container_S Container_Sh Place in Puncture-Proof Sharps Container Sharps->Container_Sh Seal Seal Container When Not Adding Waste Container_L->Seal Container_S->Seal Container_Sh->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: Decision tree for the proper segregation and disposal of chemical waste.

By integrating this expert guidance into your daily laboratory practices, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Enamine. (2021, March 10). Safety Data Sheet: ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate.
  • Angene Chemical. (2025, April 5). Safety Data Sheet: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Benchchem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • PPESAFETY. PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • El Hassani, I. A., et al. (2023, September 5).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Carl ROTH. Safety Data Sheet: Propyl propionate.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Talaviya, R. (n.d.).
  • SBB. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.